molecular formula C30H52O3 B15590934 Dammar-20(21)-en-3,24,25-triol

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B15590934
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-FUEJMAQUSA-N
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Description

Dammar-20(21)-en-3,24,25-triol is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

6-[(8S,9S,10S,14R,17R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21?,22?,23-,24?,25?,28+,29+,30-/m0/s1

InChI Key

ASMOUVFUKZIYNJ-FUEJMAQUSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Dammar-20(21)-en-3,24,25-triol: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with potential pharmacological applications. The primary documented natural origin of this compound is the Meliaceae plant family, specifically Walsura robusta. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the isolation workflow.

Natural Source: Walsura robusta

This compound is a naturally occurring triterpenoid that has been successfully isolated from Walsura robusta, a plant belonging to the Meliaceae family.[1] Phytochemical investigations of the fruits of Walsura robusta have revealed a rich diversity of triterpenoids, including various dammarane (B1241002) derivatives.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₅₂O₃
Molecular Weight460.73 g/mol
ClassDammarane Triterpenoid

Experimental Protocol: Isolation from Walsura robusta

The isolation of this compound from the fruits of Walsura robusta involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on standard phytochemical techniques for the isolation of triterpenoids from plant materials.

Plant Material and Extraction
  • Collection and Preparation: The fruits of Walsura robusta are collected, air-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. A typical fractionation scheme would involve:

  • Hexane (B92381) Fractionation: To remove nonpolar constituents such as fats and waxes.

  • Ethyl Acetate (B1210297) Fractionation: This fraction is often enriched with triterpenoids and other moderately polar compounds.

  • n-Butanol Fractionation: To isolate more polar compounds.

The this compound is expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Sephadex LH-20 Column Chromatography: The pooled fractions are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient. This step yields the pure this compound.

Quantitative Data

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
33.20dd11.5, 4.5
243.35t6.0
H₂-214.85, 4.95br s
Me-180.87s
Me-190.78s
Me-261.12s
Me-271.12s
Me-280.97s
Me-290.87s
Me-301.68s

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

PositionδC (ppm)PositionδC (ppm)
138.81628.1
227.31750.5
379.01816.1
438.91915.5
555.220154.0
618.321107.5
734.92238.4
840.52325.1
950.42478.9
1037.22570.8
1121.62629.8
1225.32729.8
1342.12828.1
1450.12915.4
1531.53022.0

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Walsura robusta.

Isolation_Workflow plant Powdered Fruits of Walsura robusta extraction Extraction (95% Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation hexane_fraction Hexane Fraction (Discarded) fractionation->hexane_fraction Nonpolar butanol_fraction n-Butanol Fraction fractionation->butanol_fraction Polar EtOAc_fraction EtOAc_fraction fractionation->EtOAc_fraction Medium Polarity etOAc_fraction Ethyl Acetate Fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel pooled_fractions Semi-purified Fractions silica_gel->pooled_fractions sephadex Sephadex LH-20 Chromatography pooled_fractions->sephadex further_purified Further Purified Fractions sephadex->further_purified hplc Preparative HPLC further_purified->hplc pure_compound Pure this compound hplc->pure_compound

References

Dammar-20(21)-en-3,24,25-triol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Natural Triterpenoid (B12794562)

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Physicochemical Properties

This compound is a natural product isolated from plants of the Meliaceae family, notably Walsura robusta.[1] Its core structure is a tetracyclic dammarane (B1241002) skeleton.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₀H₅₂O₃[1]
Molecular Weight 460.73 g/mol [1]
CAS Number 55050-69-6[3]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO[3]

Experimental Protocols

Isolation and Purification

This compound can be isolated from its natural source, Walsura robusta, using standard phytochemical techniques.[1][4] A general workflow for its isolation and purification is outlined below.

G Isolation and Purification Workflow A Plant Material (Walsura robusta) B Extraction with Organic Solvents (e.g., Methanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning C->D E Fractionation D->E F Column Chromatography (Silica Gel) E->F G Purified Fractions F->G H Crystallization G->H I Pure this compound H->I

Figure 1: General workflow for the isolation and purification of this compound.

A typical purification protocol involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature.

  • Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with the target compound are further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents like n-hexane and ethyl acetate.[4]

  • Crystallization: The purified fractions are crystallized from a suitable solvent system to yield pure this compound.[4]

Biological Activity Assays

This compound has been reported to exhibit several biological activities, including cytotoxic, anti-inflammatory, and antiviral effects.[4] Standard in vitro assays can be employed to evaluate these activities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of different concentrations of this compound.

  • Incubation: Incubate the cells for a suitable duration.

  • Quantification of Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the cell culture supernatant using ELISA or the Griess reagent, respectively.

  • Data Analysis: Determine the inhibitory effect of the compound on the production of these inflammatory mediators.

The antiviral activity against viruses like Herpes Simplex Virus-1 (HSV-1) can be evaluated using a plaque reduction assay.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells) in a multi-well plate.

  • Virus Infection: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition compared to the untreated virus control to determine the EC₅₀ value.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent.

Table 2: Summary of Reported Biological Activities

ActivityDescriptionSource(s)
Cytotoxic Exhibits cytotoxic effects against various cancer cell lines.[4]
Anti-inflammatory Downregulates the production of pro-inflammatory cytokines in macrophage cells.[4]
Antiviral Shows potential to inhibit the replication of certain viruses, such as HSV-1.[4]

The precise molecular mechanisms underlying these activities are not yet fully elucidated. For its anti-inflammatory effects, it is hypothesized that this compound may interfere with pro-inflammatory signaling pathways. However, direct evidence linking it to specific pathways like NF-κB or MAPK is currently lacking in the available scientific literature.

G Hypothesized Anti-inflammatory Mechanism A Inflammatory Stimulus (e.g., LPS) B Cell Surface Receptor (e.g., TLR4) A->B C Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) B->C E Transcription of Pro-inflammatory Genes C->E D This compound D->C Inhibition? F Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, NO) E->F

Figure 2: A hypothesized and yet to be confirmed mechanism of anti-inflammatory action.

Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Conclusion

This compound is a natural triterpenoid with promising cytotoxic, anti-inflammatory, and antiviral properties. This guide provides a summary of the current knowledge on this compound, including its physicochemical characteristics and general protocols for its study. However, a notable gap exists in the publicly available, detailed analytical data and a comprehensive understanding of its mechanisms of action. Future research should focus on detailed spectroscopic characterization and in-depth mechanistic studies to unlock the full therapeutic potential of this interesting natural product.

References

Unveiling the Spectroscopic Signature of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dammarane-type triterpenoid, Dammar-20(21)-en-3,24,25-triol. This natural product, isolated from plants such as Walsura robusta and species of the Shorea genus, has garnered interest for its potential pharmacological activities, including anticancer and anti-inflammatory properties.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols to aid in its identification, characterization, and further development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Proton Chemical Shift (δ) ppm Solvent Spectrometer Frequency
H-215.28CDCl₃500 MHz
H-33.52CDCl₃500 MHz
C-24 & C-25 Methyls1.26CDCl₃500 MHz
Note: Complete ¹H NMR data is not currently available in the public domain. The data presented represents characteristic signals.
Table 2: ¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ) ppm Solvent Spectrometer Frequency
Data Not Available---
Note: To date, the complete ¹³C NMR spectral data for this compound has not been published.
Table 3: Mass Spectrometry Data
Technique Ion/Fragment (m/z) Notes
HRMS[M+Na]⁺: 531.3659Inconsistent molecular formula (C₃₀H₅₂O₆Na) reported with this value. The expected molecular formula is C₃₀H₅₂O₃.[1]
ESI-MSData Not Available-
Note: The discrepancy in the reported HRMS data requires further investigation to confirm the correct mass spectrum.
Table 4: Infrared (IR) Spectroscopic Data
Functional Group Wavenumber (cm⁻¹) Notes
O-H stretch (Alcohols)~3394Broad
C-H stretch (Alkanes)~2960
C=C stretch (Alkene)~1632
C-H bend (Alkanes)~1455, 1383
C-O stretch (Alcohols)~1032
Note: This data is based on a closely related dammarane (B1241002) triterpenoid, Dammar-24-ene-3α,6α,12β,20S-tetraol, and serves as a representative spectrum in the absence of specific data for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following methodologies are based on standard practices for the analysis of dammarane triterpenoids and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker AV-600 spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard.

  • ¹H NMR Acquisition: Spectra are typically recorded at 500 or 600 MHz. Standard pulse programs are used to obtain one-dimensional spectra.

  • ¹³C NMR Acquisition: Spectra are recorded at 125 or 150 MHz. DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of quaternary carbons) experiments are often employed to aid in the assignment of carbon signals.

  • 2D NMR Experiments: To fully elucidate the structure and assign all proton and carbon signals, a suite of 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry (MS)
  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed on instruments such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, often coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • ESI-MS Analysis: The analysis is typically carried out in positive ion mode to observe protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺. The instrument is operated in full scan mode over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and elemental composition of the parent ion. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer, such as a WGH-30/6 drug-beam infrared spectrophotometer, is commonly used.

  • Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups present in the molecule, such as hydroxyl (-OH), alkyl (C-H), and alkene (C=C) groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow Workflow for Isolation and Spectroscopic Analysis A Plant Material (e.g., Walsura robusta) B Extraction (e.g., with Ethanol) A->B C Crude Extract B->C D Purification (Column Chromatography, HPLC) C->D E Isolated this compound D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G Mass Spectrometry (HRMS, ESI-MS) E->G H IR Spectroscopy E->H I Structure Elucidation F->I G->I H->I

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, other dammarane-type triterpenoids have been shown to exert their biological effects through various molecular targets. One such pathway of interest is the Liver X Receptor (LXRα) signaling pathway, which plays a crucial role in the regulation of cholesterol metabolism and inflammation. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1.

The following diagram illustrates a simplified representation of the LXRα signaling pathway, a potential target for dammarane triterpenoids.

LXRa_Signaling_Pathway Simplified LXRα Signaling Pathway cluster_cell Cell Dammarane Dammarane Triterpenoid (e.g., this compound) LXRa LXRα Dammarane->LXRa Activates Complex LXRα/RXR Heterodimer LXRa->Complex RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to LRE LXR Response Element (LRE) on Target Gene DNA Transcription Gene Transcription LRE->Transcription Initiates ABCA1 ABCA1 mRNA Transcription->ABCA1 ABCA1_Protein ABCA1 Protein ABCA1->ABCA1_Protein Translation Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_Protein->Cholesterol_Efflux

Caption: Simplified LXRα signaling pathway potentially modulated by dammarane triterpenoids.

References

Biological Activity of Dammar-20(21)-en-3,24,25-triol: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) of the dammarane (B1241002) class. It has been identified and isolated from Walsura robusta, a plant belonging to the Meliaceae family. Triterpenoids from the genus Walsura have garnered scientific interest due to their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific data on the biological activity of this compound. This document summarizes the available information and provides context based on the activities of related compounds from the same chemical class and plant genus.

Chemical Structure and Properties

  • IUPAC Name: (3S,13R,14R,17S)-17-[(2R)-2,3-dihydroxy-1,5-dimethylhex-4-en-1-yl]-4,4,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

  • Molecular Formula: C₃₀H₅₂O₃

  • Molecular Weight: 460.73 g/mol

  • Class: Dammarane Triterpenoid

Sourced Data on Biological Activity

Despite extensive searches of scientific databases and chemical supplier information, no specific quantitative data on the biological activity of this compound has been published in peer-reviewed literature. Commercial suppliers classify the compound as a "Protein Control Ligand" and note its potential as a "Protein Inhibitor," but they do not provide any specific protein targets or inhibitory concentrations.

Biological Activities of Related Dammarane Triterpenoids from Walsura Species

While specific data for this compound is lacking, studies on other dammarane triterpenoids isolated from Walsura species provide insights into the potential activities of this compound class. It is important to note that these activities are not directly attributable to this compound and require specific experimental validation.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of dammarane-type triterpenoids from Walsura and related genera against various cancer cell lines. This suggests that compounds with a dammarane skeleton have the potential for investigation as anticancer agents.

Anti-inflammatory Activity

Anti-inflammatory properties have been observed in other triterpenoids isolated from Walsura robusta. The mechanisms often involve the inhibition of pro-inflammatory mediators.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, no established experimental protocols for this specific compound can be provided. Researchers interested in investigating its activity would need to develop and validate their own protocols based on standard assays for the biological effects of interest (e.g., cytotoxicity assays such as MTT or LDH, anti-inflammatory assays measuring nitric oxide production or cytokine release).

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways modulated by this compound.

Future Directions

The lack of data on the biological activity of this compound highlights a significant knowledge gap. Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the pure compound.

  • Target identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

  • Mechanism of action studies: Elucidating the signaling pathways and molecular mechanisms underlying any observed biological effects.

Below is a conceptual workflow for initiating the biological evaluation of a novel natural product like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_2 Hit Identification and Follow-up Isolation Isolation from Walsura robusta or Chemical Synthesis Purification Purification and Structural Verification Isolation->Purification StockSolution Preparation of Stock Solution Purification->StockSolution Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) StockSolution->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) StockSolution->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) StockSolution->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) StockSolution->Antioxidant Hit Identification of Biological Activity ('Hit') Cytotoxicity->Hit AntiInflammatory->Hit Antimicrobial->Hit Antioxidant->Hit DoseResponse Dose-Response Studies (IC50/EC50 Determination) Hit->DoseResponse TargetID Target Identification Studies DoseResponse->TargetID Mechanism Mechanism of Action (Signaling Pathways) TargetID->Mechanism

Conceptual workflow for the biological evaluation of this compound.

Conclusion

In-Depth Technical Guide: Mechanism of Action of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring dammarane-type triterpenoid, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, focusing on its cytotoxic, anti-inflammatory, and antiviral properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate specific cellular signaling pathways. The core mechanisms investigated to date include the induction of apoptosis in cancer cells, suppression of pro-inflammatory responses, and inhibition of viral replication.

Cytotoxic Activity and Anti-Cancer Effects

DMT has demonstrated significant cytotoxic potential against various human cancer cell lines.[1] The primary mechanism underlying its anti-cancer effects is the induction of apoptosis, or programmed cell death.

Quantitative Data on Cytotoxicity:

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]
HCT-8 (for a related compound)Human Colon Cancer31.6 µg/mL[1]
DU145 (for a related compound)Prostate Cancer1.67 ± 0.18[1]
PC-3 (for a related compound)Prostate Cancer2.226 ± 0.28[1]

Signaling Pathways in Apoptosis Induction:

Studies on dammarane (B1241002) triterpenoids suggest that DMT likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.

DMT This compound Bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) DMT->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by DMT.
Anti-inflammatory Activity

DMT has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in macrophage cells.[1] This effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Quantitative Data on Anti-inflammatory Activity:

While specific IC50 values for cytokine inhibition by DMT are not yet widely published, studies have shown that it significantly reduces the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] For structurally similar dammarane triterpenoids, IC50 values for NF-κB activation inhibition have been reported in the micromolar range.

Signaling Pathway in NF-κB Inhibition:

The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Cytokines Pro-inflammatory Genes (TNF-α, IL-6) NFkB_active->Cytokines activates transcription DMT This compound DMT->IKK inhibits

Figure 2: Proposed mechanism of NF-κB pathway inhibition by DMT.
Antiviral Activity

Research has indicated that DMT has potential antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).[1] The mechanism is thought to involve the inhibition of key viral enzymes necessary for replication.

Quantitative Data on Antiviral Activity:

Specific EC50 values for the anti-HSV-1 activity of DMT are not yet well-documented in publicly available literature. However, a study in Phytochemistry confirmed a significant reduction in HSV-1 replication in vitro.[1]

Proposed Antiviral Mechanism:

The antiviral action of dammarane triterpenoids against HSV-1 may involve the inhibition of viral DNA synthesis or the synthesis of viral capsid proteins, both of which are critical for the formation of new, infectious viral particles.

DMT This compound Viral_DNA_Synth Viral DNA Synthesis DMT->Viral_DNA_Synth inhibits Viral_Protein_Synth Viral Capsid Protein Synthesis DMT->Viral_Protein_Synth inhibits HSV1_Replication HSV-1 Replication Cycle Virus_Assembly New Virion Assembly HSV1_Replication->Virus_Assembly Viral_DNA_Synth->HSV1_Replication Viral_Protein_Synth->HSV1_Replication

Figure 3: Proposed antiviral mechanism of DMT against HSV-1.
Other Potential Activities

Preliminary studies suggest that DMT may also possess neuroprotective effects through the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.[1] However, quantitative data, such as the inhibition constant (Ki), are not yet available.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the mechanism of action of this compound.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of DMT that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DMT and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with DMT (various concentrations) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT), a tetracyclic triterpenoid (B12794562) primarily isolated from plants of the Walsura and Shorea genera, has emerged as a promising scaffold in drug discovery. This technical guide provides a comprehensive overview of DMT and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

Dammarane (B1241002) triterpenoids, a class of natural products widely distributed in the plant kingdom, are recognized for their diverse and potent pharmacological properties.[1][2] Among these, this compound (DMT) has garnered significant interest due to its demonstrated antiviral, anti-inflammatory, and cytotoxic activities.[1] The unique structural features of the dammarane skeleton, including the C-17 side chain, offer extensive opportunities for chemical modification to enhance potency and selectivity, making DMT and its analogs attractive candidates for therapeutic development.[2][3]

Chemical Synthesis and Characterization

The chemical structure of this compound is characterized by a dammarane core with hydroxyl groups at positions 3, 24, and 25, and a double bond between carbons 20 and 21.

General Synthesis Approach:

While specific, detailed protocols for the total synthesis of this compound are not extensively reported in publicly available literature, a general approach involves the isolation of related dammarane triterpenoids, such as dammarenediol II, from natural sources like Panax ginseng, followed by chemical modifications. The synthesis of derivatives often involves reactions targeting the hydroxyl groups and the double bond. For instance, oxidation can convert the hydroxyl groups to ketones, and the double bond can be subjected to epoxidation or other addition reactions.[1]

A general workflow for the synthesis of dammarane derivatives from a precursor is outlined below.

General Synthesis Workflow for Dammarane Derivatives Dammarane Precursor Dammarane Precursor Reaction Step 1 Reaction Step 1 Dammarane Precursor->Reaction Step 1 Reagents/Conditions Intermediate 1 Intermediate 1 Reaction Step 1->Intermediate 1 Reaction Step 2 Reaction Step 2 Intermediate 1->Reaction Step 2 Reagents/Conditions Final Derivative Final Derivative Reaction Step 2->Final Derivative Purification Purification Final Derivative->Purification e.g., Chromatography Characterization Characterization Purification->Characterization e.g., NMR, MS

Caption: General synthesis workflow for dammarane derivatives.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data.

Compound Cell Line Activity IC50 / EC50 Reference
This compoundHL-60 (Human promyelocytic leukemia)Cytotoxicity10 - 30 µM[1]
This compoundHepG2 (Human hepatocarcinoma)Cytotoxicity10 - 30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Human colon cancer)Cytotoxicity31.6 µg/mL[1]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 42)PTP1BEnzyme Inhibition134.9 µM[4]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 8)α-glucosidaseEnzyme Inhibition489.8 µM[4]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 26)α-glucosidaseEnzyme Inhibition467.7 µM[4]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 8)PTP1BEnzyme Inhibition319.7 µM[4]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 26)PTP1BEnzyme Inhibition269.1 µM[4]

Table 1: Cytotoxic and Enzyme Inhibitory Activities of this compound and Related Compounds.

Compound Assay Effect Reference
This compoundLPS-stimulated macrophagesReduction of TNF-α and IL-6[1]
This compoundHerpes Simplex Virus Type 1 (HSV-1) AssaySignificant reduction in viral replication[1]

Table 2: Anti-inflammatory and Antiviral Activities of this compound.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] This strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. While the precise molecular targets of DMT within this pathway require further elucidation, a plausible mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which would prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Proposed NF-κB Inhibitory Pathway of DMT cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IkBa IKK->IkBa phosphorylates p65 p65 IkBa->p65 inhibits p65_n p65 p65->p65_n translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) p65_n->Genes activates transcription DMT This compound DMT->IKK inhibits

Caption: Proposed mechanism of NF-κB inhibition by DMT.

Potential Involvement of STAT3 and ERK Pathways

A structurally related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the activation of STAT3 and ERK signaling pathways in HepG2 cells.[5] This suggests that this compound might also exert its cytotoxic effects through modulation of these key cancer-related pathways. Further investigation is warranted to confirm this hypothesis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, HepG2)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (DMT) stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DMT (e.g., 1-100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol outlines a method to assess the anti-inflammatory activity of DMT by measuring cytokine levels in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (DMT)

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DMT for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of DMT on cytokine production.

Antiviral Assay (Plaque Reduction Assay for HSV-1)

This is a standard method to evaluate the antiviral activity of a compound against a lytic virus like HSV-1.

Materials:

  • Vero cells (or other susceptible cell line)

  • DMEM with 2% FBS

  • Herpes Simplex Virus Type 1 (HSV-1)

  • This compound (DMT)

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Grow Vero cells to confluence in 6-well plates.

  • Pre-treat the cells with different concentrations of DMT for 1 hour.

  • Infect the cells with HSV-1 at a known multiplicity of infection (MOI) for 1 hour.

  • Remove the virus inoculum and add an overlay of methylcellulose medium containing the respective concentrations of DMT.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • Determine the EC50 value of DMT.[6]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive molecules with therapeutic potential in oncology, inflammatory diseases, and virology. The available data highlight the importance of the dammarane scaffold in designing novel therapeutic agents. Future research should focus on:

  • Elucidation of Precise Mechanisms: Detailed studies are needed to identify the specific molecular targets of DMT within key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of derivatives will help in optimizing the lead compounds for improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Preclinical animal studies are essential to validate the in vitro findings and to assess the drug-like properties of these compounds.

This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this compound and its analogs into clinical applications.

References

In Vitro Profile of Dammar-20(21)-en-3,24,25-triol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) isolated from plants of the Walsura genus, notably Walsura robusta. As a member of the dammarane (B1241002) family of triterpenoids, this compound has garnered interest within the scientific community for its potential therapeutic applications. In vitro studies have begun to elucidate its biological activities, revealing a spectrum of effects that suggest its promise in various disease models. This technical guide provides a comprehensive summary of the existing in vitro research on this compound and related compounds from its natural source, focusing on its cytotoxic and anti-inflammatory properties. The information is presented to facilitate further research and drug development efforts.

Quantitative Bioactivity Data

The in vitro bioactivity of this compound and other structurally related compounds isolated from Walsura species has been evaluated across several cell-based assays. The following tables summarize the key quantitative findings from these studies, providing a comparative look at their potency.

Table 1: Cytotoxic Activity of Triterpenoids and Limonoids from Walsura Species
CompoundCell LineAssay TypeIC50 (µM)Reference
Walsuronoid DHL-60 (Human promyelocytic leukemia)Not Specified2.7[1]
SMMC-7721 (Human hepatoma)Not Specified3.1[1]
A-549 (Human lung carcinoma)Not Specified3.5[1]
MCF-7 (Human breast adenocarcinoma)Not Specified4.1[1]
SW480 (Human colon adenocarcinoma)Not Specified3.9[1]
Walsuronoid EHL-60 (Human promyelocytic leukemia)Not Specified3.3[1]
SMMC-7721 (Human hepatoma)Not Specified4.5[1]
A-549 (Human lung carcinoma)Not Specified3.8[1]
MCF-7 (Human breast adenocarcinoma)Not Specified4.2[1]
SW480 (Human colon adenocarcinoma)Not Specified4.0[1]
Dammarane & Apotirucallane Triterpenoids (New Isolates 1-7)A549 (Human lung adenocarcinoma)Proliferation AssayNot Specified (Showed inhibitory activity)[2]

Note: Specific IC50 values for the new dammarane and apotirucallane triterpenoids from Walsura trichostemon were not provided in the abstract.

Table 2: Anti-inflammatory Activity of Limonoids from Walsura robusta
CompoundTarget/AssayCell LineIC50 (µM)Reference
Walrobsin ANitric Oxide (NO) ProductionNot Specified7.8[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key in vitro assays used to characterize the bioactivity of compounds from Walsura robusta.

Cytotoxicity Assays

The cytotoxic effects of triterpenoids and limonoids isolated from Walsura species were primarily determined using cell viability and proliferation assays.

General Protocol for Cell Viability/Proliferation Assays (e.g., MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds, including this compound and related molecules, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assays

The anti-inflammatory potential of compounds from Walsura robusta was assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Protocol for Nitric Oxide (NO) Production Assay:

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium and conditions.

  • Cell Seeding: Macrophages are seeded in 96-well plates and allowed to adhere.

  • Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Walrobsin A) for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for the production of nitric oxide.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells. The IC50 value is then calculated from the dose-response curve.

Protocol for Cytokine Expression Analysis (e.g., for IL-1β):

  • Cell Treatment and RNA Extraction: Following a similar treatment protocol as the NO production assay, total RNA is extracted from the macrophage cells using a suitable RNA isolation kit.

  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The expression level of the IL-1β gene is then quantified using qPCR with specific primers for IL-1β and a housekeeping gene (for normalization).

  • Western Blotting for Protein Expression: To assess protein levels, cell lysates are collected after treatment. The proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS and IL-1β. A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

  • Data Analysis: For RT-qPCR, the relative gene expression is calculated using the ΔΔCt method. For Western blotting, the band intensities are quantified and normalized to the loading control.

Visualizations: Signaling Pathways and Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding cell_treatment 4. Cell Treatment (Varying Concentrations) cell_seeding->cell_treatment compound_prep 3. Compound Preparation (this compound) compound_prep->cell_treatment mtt_addition 5. MTT Addition cell_treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading formazan_solubilization->absorbance_reading data_analysis 8. Calculation of Cell Viability & IC50 absorbance_reading->data_analysis

Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.

experimental_workflow_anti_inflammatory cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay for NO cluster_analysis Data Analysis cell_culture 1. Macrophage Culture (e.g., RAW 264.7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment 3. Pre-treatment with Test Compound cell_seeding->compound_treatment lps_stimulation 4. LPS Stimulation compound_treatment->lps_stimulation supernatant_collection 5. Supernatant Collection lps_stimulation->supernatant_collection griess_reaction 6. Griess Reaction supernatant_collection->griess_reaction absorbance_reading 7. Absorbance Reading griess_reaction->absorbance_reading data_analysis 8. Calculation of NO Inhibition & IC50 absorbance_reading->data_analysis anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade iNOS_expression iNOS Expression Signaling_Cascade->iNOS_expression IL1B_expression IL-1β Expression Signaling_Cascade->IL1B_expression Walrobsin_A Walrobsin A Walrobsin_A->Signaling_Cascade NO_Production Nitric Oxide (NO) Production iNOS_expression->NO_Production Inflammation Inflammation IL1B_expression->Inflammation NO_Production->Inflammation

References

Dammar-20(21)-en-3,24,25-triol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT) is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family, naturally occurring in plants such as Walsura robusta. Emerging research has highlighted its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current state of knowledge on DMT, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental methodologies. Quantitative data from in vitro studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the scientific data.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities. Among these, the dammarane-type triterpenoids, primarily found in Panax species (ginseng), have been extensively studied for their therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders[1][2]. This compound (DMT), a specific dammarane triterpenoid, has been the subject of preliminary investigations that suggest its promise as a bioactive compound. This document aims to consolidate the available scientific information on DMT, providing a technical foundation for researchers and professionals in the field of drug development.

Therapeutic Applications and Efficacy

The therapeutic potential of this compound has been explored in several key areas, primarily through in vitro studies. The following sections summarize the findings related to its anticancer, anti-inflammatory, and antiviral activities.

Anticancer Activity

DMT has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its ability to inhibit the proliferation of human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells.

Table 1: Cytotoxic Activity of this compound (DMT) Against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]

The mechanism underlying the anticancer activity of dammarane triterpenoids is multifaceted. For instance, a structurally related compound, Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2), has been shown to reduce the levels of hypoxia-inducible factor-1α (HIF-1α) through proteasome-mediated degradation, a pathway often implicated in tumor survival and angiogenesis.

Anti-inflammatory Activity

DMT has been shown to possess anti-inflammatory properties by modulating the response of macrophages to inflammatory stimuli. In in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, DMT treatment led to a significant reduction in the secretion of pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. While specific IC50 values for this activity have not been reported, the qualitative evidence points to a potent anti-inflammatory effect. The proposed mechanism for many dammarane triterpenoids involves the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antiviral Activity

Preliminary studies have suggested that DMT exhibits antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). The proposed mechanism of action involves the inhibition of viral replication[1]. However, quantitative data, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for its anti-HSV-1 activity, are not yet available in the public domain.

Experimental Protocols

To facilitate the replication and advancement of research on this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is suitable for assessing the cytotoxic effects of DMT on adherent cancer cell lines such as MCF-7 (breast cancer).

Objective: To determine the concentration of DMT that inhibits cell viability by 50% (IC50).

Materials:

  • This compound (DMT)

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMT in DMEM. Remove the old medium from the wells and add 100 µL of the DMT dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plate incubate_24h_attach Incubate 24h for attachment seed_cells->incubate_24h_attach add_dmt Add serial dilutions of DMT incubate_24h_attach->add_dmt incubate_treatment Incubate for 24/48/72h add_dmt->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Cell Viability Assay Workflow.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Objective: To quantify the inhibitory effect of DMT on NO production.

Materials:

  • This compound (DMT)

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of DMT for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

NO_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h pretreat_dmt Pre-treat with DMT incubate_24h->pretreat_dmt stimulate_lps Stimulate with LPS pretreat_dmt->stimulate_lps incubate_24h_stim Incubate 24h stimulate_lps->incubate_24h_stim collect_supernatant Collect supernatant incubate_24h_stim->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate 10 min add_griess->incubate_10min read_absorbance Read absorbance at 540 nm incubate_10min->read_absorbance calculate_no Calculate NO concentration read_absorbance->calculate_no standard_curve Generate Sodium Nitrite Standard Curve standard_curve->calculate_no determine_inhibition Determine % NO inhibition calculate_no->determine_inhibition

Nitric Oxide Production Assay Workflow.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to evaluate the antiviral activity of DMT against HSV-1.

Objective: To determine the concentration of DMT that reduces the number of viral plaques by 50% (EC50).

Materials:

  • This compound (DMT)

  • Vero cells (or other HSV-1 permissive cell line)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and wash the cells. Add an overlay medium containing various concentrations of DMT.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Staining:

    • Remove the overlay medium.

    • Fix the cells with methanol.

    • Stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Plaque_Reduction_Assay_Workflow cluster_setup Cell Culture cluster_infection Infection and Treatment cluster_staining Plaque Visualization cluster_analysis Data Analysis seed_cells Seed Vero cells in 6-well plates grow_monolayer Grow to confluent monolayer seed_cells->grow_monolayer infect_hsv1 Infect with HSV-1 grow_monolayer->infect_hsv1 remove_inoculum Remove inoculum infect_hsv1->remove_inoculum add_overlay Add overlay with DMT remove_inoculum->add_overlay incubate_plaques Incubate 2-3 days add_overlay->incubate_plaques remove_overlay Remove overlay incubate_plaques->remove_overlay fix_cells Fix cells remove_overlay->fix_cells stain_crystal_violet Stain with Crystal Violet fix_cells->stain_crystal_violet wash_dry Wash and dry plates stain_crystal_violet->wash_dry count_plaques Count plaques wash_dry->count_plaques calculate_reduction Calculate % plaque reduction count_plaques->calculate_reduction determine_ec50 Determine EC50 calculate_reduction->determine_ec50 Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB/IκBα Complex NFkB NF-κB NFkB_IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) MAPK->Pro_inflammatory_genes Promotes DMT This compound DMT->IKK Inhibits? DMT->NFkB Inhibits translocation? DMT->MAPK Inhibits? NFkB_nuc->Pro_inflammatory_genes Induces

References

Dammar-20(21)-en-3,24,25-triol: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) series, a class of natural products that has garnered significant scientific interest due to a wide spectrum of biological activities. Isolated from medicinal plants such as Walsura robusta, this compound has demonstrated promising cytotoxic, anti-inflammatory, and antiviral properties in preclinical studies.[1][2] This technical guide provides a detailed overview of the current state of research on this compound, focusing on its chemical characteristics, biological effects, and the experimental methodologies used for its investigation. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties and Synthesis

This compound possesses a characteristic dammarane skeleton with hydroxyl groups at positions C-3, C-24, and C-25, and a double bond between C-20 and C-21.[2] The presence and configuration of these functional groups are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₅₂O₃[3]
Molecular Weight460.73 g/mol [3]
AppearanceWhite crystalline solid-
SolubilitySoluble in methanol, ethanol, DMSO-

The synthesis of dammarane-type triterpenoids is a complex process, often involving multiple steps to construct the tetracyclic core and introduce the desired functional groups with correct stereochemistry. While total synthesis of this specific compound is not widely reported, general strategies for the synthesis of dammarane skeletons can be adapted. These often involve acid-catalyzed cyclization of a squalene-like precursor. Chemical modifications of the hydroxyl groups, such as oxidation to ketones or esterification, can be performed to explore structure-activity relationships.[2]

Biological Activities and Mechanism of Action

This compound has been shown to exhibit a range of biological effects, which are summarized below. The precise mechanisms of action are still under investigation, but preliminary evidence suggests the involvement of key signaling pathways related to cell death and inflammation.

Cytotoxic Activity

This triterpenoid has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its ability to induce cell death in human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells.[3] The cytotoxic activity is concentration-dependent, with reported IC50 values in the micromolar range. While the exact mechanism is not fully elucidated for this specific compound, related dammarane triterpenoids are known to induce apoptosis through the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]

Table 2: Cytotoxic Activity of this compound

Cell LineAssayIC₅₀ (µM)Reference
HL-60 (Human promyelocytic leukemia)MTT Assay10 - 30[3]
HepG2 (Human hepatocellular carcinoma)MTT Assay10 - 30[3]
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound was found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] This suggests that it may interfere with inflammatory signaling pathways, potentially through the inhibition of transcription factors like NF-κB or modulation of mitogen-activated protein kinase (MAPK) pathways, which are known to be activated by LPS.[6][7]

Table 3: Anti-inflammatory Activity of this compound

Cell ModelStimulantMeasured CytokinesEffectReference
RAW 264.7 macrophagesLPSTNF-α, IL-6Reduction in cytokine production[3]
Antiviral Activity

Preliminary studies have indicated that this compound exhibits antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[8] The mechanism of its antiviral action is not yet clear but could involve interference with viral entry, replication, or assembly. Further research is needed to determine the specific viral or host cell targets.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been or could be employed to investigate the biological activities of this compound.

Isolation and Purification

The primary source of this compound is the plant Walsura robusta.[3] A general workflow for its isolation is depicted below.

G plant Dried plant material (Walsura robusta) extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Liquid-Liquid Partition (e.g., Hexane, Ethyl Acetate) extraction->partition cc Column Chromatography (Silica Gel) partition->cc hplc Preparative HPLC (C18 Column) cc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HL-60, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Cytokine Measurement in Macrophages)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like LPS.

  • Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate until they reach 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the percentage of inhibition.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

  • Cell Monolayer: Seed host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of HSV-1 for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethylcellulose).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on its biological activities and the known mechanisms of related compounds, several pathways are likely to be involved.

Apoptosis Pathway

The cytotoxic activity of many dammarane triterpenoids is mediated through the induction of apoptosis. This can occur via either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G DMT This compound Mitochondria Mitochondria DMT->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

NF-κB and MAPK Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound likely involve the modulation of key inflammatory signaling pathways. In response to LPS, Toll-like receptor 4 (TLR4) activation leads to the downstream activation of the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes. This compound may inhibit one or more steps in these cascades.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB DMT This compound DMT->MAPK Inhibition DMT->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Transcription NFkB->Cytokines Transcription

Caption: Potential inhibition of LPS-induced inflammatory pathways by this compound.

Future Directions

This compound represents a promising natural product with the potential for development as a therapeutic agent. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to better understand its mechanism of action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of cancer, inflammation, and viral infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features required for its biological activities and to optimize its potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

By addressing these research areas, the full therapeutic potential of this compound can be explored, potentially leading to the development of new and effective treatments for a range of diseases.

References

The Core Biosynthesis of Dammarane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core biosynthetic pathway of dammarane-type triterpenoids, a class of natural products with significant pharmacological interest. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic steps leading to the formation of key dammarane (B1241002) aglycones, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

While the primary focus is on the well-elucidated pathway leading to protopanaxadiol (B1677965), a central precursor to many bioactive ginsenosides, this guide also addresses the current knowledge gap regarding the specific biosynthesis of Dammar-20(21)-en-3,24,25-triol. This particular triterpenoid (B12794562) has been isolated from Walsura robusta, but its precise enzymatic origin remains to be discovered.

The Established Core Biosynthesis Pathway of Dammarane Triterpenoids

The biosynthesis of dammarane-type triterpenoids originates from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids.[1] This initial step dictates the formation of the characteristic tetracyclic dammarane skeleton. Subsequent modifications, primarily hydroxylations catalyzed by cytochrome P450 enzymes, lead to the diverse array of dammarane triterpenoids observed in nature.

Formation of the Dammarane Skeleton: From 2,3-Oxidosqualene to Dammarenediol-II

The commitment step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene to form dammarenediol-II. This reaction is catalyzed by the enzyme dammarenediol-II synthase (DS) .[1][2] Several orthologs of this enzyme have been identified in various Panax species, including P. ginseng (PgDDS) and P. quinquefolius (PqDS).[3][4] The heterologous expression of DS in yeast has been a successful strategy to produce dammarenediol-II for further studies and for the reconstruction of downstream pathways.[2][5]

Hydroxylation of the Dammarane Skeleton: The Path to Protopanaxadiol

Following the formation of the dammarane backbone, a series of hydroxylation events occur, which are crucial for the bioactivity of the final compounds. A key hydroxylation step is the conversion of dammarenediol-II to protopanaxadiol (PPD). This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP716A47 , which acts as a dammarenediol 12-hydroxylase.[6][7] This enzyme introduces a hydroxyl group at the C-12 position of the dammarane skeleton.[6][7] The functional characterization of CYP716A47 has been achieved through in vitro enzymatic assays and co-expression with dammarenediol-II synthase in yeast, which resulted in the production of protopanaxadiol.[7][8]

Protopanaxadiol is a pivotal intermediate, serving as the aglycone for a large number of protopanaxadiol-type ginsenosides. Further hydroxylation of protopanaxadiol at the C-6 position by another cytochrome P450, CYP716A53v2 , leads to the formation of protopanaxatriol (B1242838) (PPT), the precursor for protopanaxatriol-type ginsenosides.[1]

Quantitative Data: Protopanaxadiol Production in Engineered Saccharomyces cerevisiae

The heterologous production of dammarane triterpenoids in microbial hosts, particularly Saccharomyces cerevisiae, has been a significant area of research. The table below summarizes the yields of protopanaxadiol achieved in various engineered yeast strains, providing a quantitative overview of the current state of metabolic engineering for this valuable compound.

StrainEngineering StrategyProtopanaxadiol Titer (mg/L)Protopanaxadiol Yield (mg/g DCW)Reference
B-C9Multi-copy integration of PPD pathway10.93 ± 0.892.21 ± 0.45[6]
BY-IModular engineering of PPD pathway58.43 ± 1.7611.32 ± 0.45[6]
BY-III-4Fine-tuning of INO2 expression310.35 ± 8.9640.79 ± 0.30[6]
BY-VIntroduction of UPC2.1 and knockout of LPP1563.06 ± 1.6578.13 ± 0.38[6]
GW10Co-fermentation of glucose and xylose, overexpression of POS5152.37Not Reported[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the dammarane biosynthesis pathway.

Protocol 1: Heterologous Expression and Characterization of Dammarenediol-II Synthase in Saccharomyces cerevisiae

This protocol is adapted from studies on the functional characterization of dammarenediol-II synthase.[3][5]

1. Gene Cloning and Vector Construction:

  • Isolate the full-length cDNA of the candidate dammarenediol-II synthase gene (e.g., PqDS) from the source organism (e.g., Panax quinquefolius hairy roots) using RT-PCR.
  • Clone the amplified cDNA into a yeast expression vector (e.g., pAUR123) under the control of a suitable promoter (e.g., a constitutive promoter).
  • Verify the sequence of the insert by DNA sequencing.

2. Yeast Transformation:

  • Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol (B1674476) synthase to reduce competing pathways).
  • Select transformed yeast colonies on appropriate selection media.

3. Yeast Culture and Induction:

  • Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.
  • Use this starter culture to inoculate a larger volume of culture medium.
  • Grow the culture for 48-72 hours at 30°C with shaking.

4. Extraction of Triterpenoids:

  • Harvest the yeast cells by centrifugation.
  • Wash the cell pellet with sterile distilled water.
  • Lyse the cells by saponification with 20% (w/v) KOH in 50% (v/v) ethanol (B145695) at 80°C for 1 hour.
  • Extract the non-saponifiable lipids three times with an equal volume of n-hexane.
  • Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.

5. Product Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of dammarenediol-II by comparing the retention time and mass spectrum with an authentic standard.

Protocol 2: In Vitro Enzyme Assay for CYP716A47 (Dammarenediol-II 12-hydroxylase)

This protocol is based on the methods used for the functional characterization of CYP716A47.[7][10]

1. Microsome Preparation:

  • Express the CYP716A47 enzyme in a suitable system, such as yeast (e.g., WAT21) or insect cells.
  • Harvest the cells and resuspend them in an ice-cold extraction buffer.
  • Disrupt the cells using a homogenizer or by sonication.
  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.
  • Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • Potassium phosphate (B84403) buffer (pH 7.4)
  • Microsomal protein containing CYP716A47
  • NADPH (as a cofactor)
  • Dammarenediol-II (substrate, dissolved in a suitable solvent like DMSO)
  • Initiate the reaction by adding the substrate.
  • Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction and Analysis:

  • Stop the reaction by adding an equal volume of ethyl acetate.
  • Vortex the mixture and centrifuge to separate the phases.
  • Collect the upper organic phase and repeat the extraction twice.
  • Combine the organic extracts and evaporate to dryness.
  • Resuspend the residue in methanol (B129727) and analyze by LC-MS to detect the formation of protopanaxadiol.

Protocol 3: General Protocol for LC-MS Analysis of Dammarane Triterpenoids

This protocol provides a general framework for the analysis of dammarane triterpenoids by LC-MS.[4][7][11]

1. Sample Preparation:

  • Extract the triterpenoids from the biological matrix (e.g., plant tissue, yeast cells) using a suitable organic solvent (e.g., methanol, ethyl acetate).
  • Concentrate the extract and redissolve it in the mobile phase for injection.
  • Filter the sample through a 0.22 µm filter before analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution is often employed, using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent like acetonitrile (B52724) or methanol.
  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is often preferred for its soft ionization.
  • Polarity: Positive ion mode is generally used for the detection of dammarane triterpenoids.
  • Detection Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification for higher sensitivity and specificity.
  • Data Analysis: Identify compounds by comparing their retention times and mass spectra (including fragmentation patterns in MS/MS) with authentic standards.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Established Biosynthesis of Protopanaxadiol 2,3-Oxidosqualene 2,3-Oxidosqualene Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (DS) Protopanaxadiol Protopanaxadiol Dammarenediol-II->Protopanaxadiol CYP716A47 (12-hydroxylase) Hypothetical Biosynthesis of this compound Dammarenediol-II Dammarenediol-II This compound This compound Dammarenediol-II->this compound 24,25-hydroxylation Unknown_Hydroxylase Unknown Hydroxylase(s) (e.g., Cytochrome P450) Unknown_Hydroxylase->this compound Experimental Workflow cluster_insilico In Silico Analysis cluster_invivo In Vivo / Heterologous Expression cluster_invitro In Vitro Characterization Gene_Identification Candidate Gene Identification Cloning Gene Cloning into Expression Vector Gene_Identification->Cloning Transformation Transformation into Heterologous Host (e.g., Yeast) Cloning->Transformation Expression Protein Expression Transformation->Expression Extraction Metabolite Extraction Expression->Extraction Microsome_Prep Microsome Preparation Expression->Microsome_Prep LCMS_Analysis LC-MS Analysis of Products Extraction->LCMS_Analysis Enzyme_Assay Enzyme Activity Assay Microsome_Prep->Enzyme_Assay Product_Analysis Product Identification (LC-MS) Enzyme_Assay->Product_Analysis Kinetics Enzyme Kinetics Determination Product_Analysis->Kinetics

References

Methodological & Application

Application Notes and Protocols for the Purification of Dammar-20(21)-en-3,24,25-triol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant pharmacological potential, including antiviral and anticancer activities.[1] Effective purification of this compound from natural sources, such as plants of the Walsura or Shorea genus, is crucial for further research and development.[1][2] Column chromatography is a fundamental and widely used technique for the initial separation and purification of this compound from crude plant extracts.[1]

This document provides detailed application notes and protocols for the purification of this compound using silica (B1680970) gel column chromatography. It covers the entire workflow from sample preparation to final purification, including methods for monitoring fractions and optimizing the separation process.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process involves extraction, partitioning, column chromatography, and subsequent purification steps.

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Column Chromatography cluster_final_purification Final Purification & Analysis Plant_Material Plant Material (e.g., Walsura robusta) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction (e.g., Ethanol) Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Enriched_Fraction Triterpenoid-Enriched Fraction Partitioning->Enriched_Fraction Column_Packing Silica Gel Column Packing Enriched_Fraction->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Semi_Pure_Compound Semi-Pure Compound Pooling->Semi_Pure_Compound HPLC Semi-Preparative HPLC Semi_Pure_Compound->HPLC Crystallization Crystallization HPLC->Crystallization Pure_Compound Pure this compound (>98%) Crystallization->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction and Partitioning

This initial step aims to obtain a crude extract from the plant material and then enrich it with triterpenoids.

Materials:

  • Dried and powdered plant material (e.g., leaves or stems of Walsura robusta)

  • Ethanol (B145695) (95%)

  • Ethyl acetate (B1210297)

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Extraction: Macerate the dried plant powder with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Partitioning: Suspend the crude extract in distilled water and transfer it to a separatory funnel. Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Shake the funnel vigorously and allow the layers to separate.

  • Fraction Collection: Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

  • Final Concentration: Combine all the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction. This fraction will be used for column chromatography.

Silica Gel Column Chromatography

This is the primary purification step to separate this compound from other compounds in the enriched fraction.

Materials:

  • Silica gel (200-300 mesh)

  • Glass column (e.g., 120 cm length x 5 cm diameter)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • Vanillin-sulfuric acid or Liebermann-Burchard reagent for TLC visualization

  • Fraction collector and test tubes

Protocol:

Column Packing:

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the vertically clamped glass column, ensuring no air bubbles are trapped.

  • Continuously tap the column gently to promote uniform packing.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., hexane:ethyl acetate 9:1) through it.

Sample Loading (Dry Loading Method):

  • Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent like methanol.

  • Add a small amount of silica gel (approximately twice the weight of the extract) to the dissolved sample.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully load this powder onto the top of the packed silica gel column.

Gradient Elution:

  • Begin elution with a low polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient elution profile is shown in the table below.

  • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

Fraction Monitoring by TLC:

  • Spot a small amount from each collected fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 6:4).

  • After development, dry the plate and visualize the spots by spraying with a visualization reagent (e.g., vanillin-sulfuric acid) and heating. Triterpenoids typically appear as colored spots.

  • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

Post-Column Processing:

  • Pool the pure fractions as identified by TLC.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the semi-pure compound.

Final Purification (Optional but Recommended)

For achieving higher purity (>98%), further purification steps like semi-preparative HPLC and crystallization are recommended.

a) Semi-Preparative HPLC:

  • Column: C18 column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 52:48 v/v) is often effective.[1]

  • Flow Rate: 2 mL/min.[1]

  • Detection: UV at 203 nm.[1]

b) Crystallization:

  • Dissolve the purified compound in a suitable solvent system, such as chloroform-methanol (1:1).[1]

  • Allow for slow evaporation of the solvent at a controlled temperature (e.g., 4°C) to induce crystallization.[1]

  • Collect the crystals by filtration.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification process.

Table 1: Column Chromatography Parameters and Expected Purity

ParameterValue/Description
Stationary Phase Silica Gel 60 (200–300 mesh)
Column Dimensions 120 cm × 5 cm
Mobile Phase Hexane-Ethyl Acetate (EtOAc) Gradient
Sample Loading 500 mg crude extract
Elution Gradient 8:2 → 0:10 (Hexane:EtOAc)
Target Fraction Elution Approximately at 6:4 (Hexane:EtOAc)[1]
Purity Gain (Example) 68.2% → 89.7%[1]

Table 2: Example of a Step-Gradient Elution Profile

StepSolvent System (Hexane:EtOAc, v/v)Column VolumesPurpose
19:12Elution of non-polar impurities
28:23Elution of less polar compounds
37:33Elution of compounds with intermediate polarity
46:45Elution of this compound [1]
51:13Elution of more polar compounds
60:12Column washing

Table 3: TLC Visualization Reagents for Triterpenoids

ReagentPreparationVisualization
Vanillin-Sulfuric Acid 1% vanillin (B372448) in ethanol, followed by the addition of 5% (v/v) sulfuric acid.Heat the sprayed TLC plate at 100-110°C for 5-10 minutes. Triterpenoids appear as various colored spots (e.g., purple, blue).
Liebermann-Burchard Acetic anhydride (B1165640) and concentrated sulfuric acid in ethanol.Heat the sprayed plate. Triterpenoids give a characteristic color change, often to blue or green.[2][3]
p-Anisaldehyde-Sulfuric Acid 0.5% p-anisaldehyde and 1% sulfuric acid in acetic acid.Heat the sprayed plate. Produces specific colors for terpenoids.[2][3]

Logical Relationships and Optimization

The success of the purification depends on the logical relationship between the polarity of the compound, the stationary phase, and the mobile phase.

Optimization_Logic cluster_components Chromatography Components cluster_principle Separation Principle Stationary_Phase Stationary Phase (Silica Gel - Polar) Mobile_Phase Mobile Phase (Hexane:EtOAc - Polarity Varies) Compound This compound (Moderately Polar) Low_Polarity_Eluent Low Polarity Eluent (High Hexane %) Strong Adsorption to Silica Gel Compound->Low_Polarity_Eluent Interacts strongly with High_Polarity_Eluent High Polarity Eluent (High EtOAc %) Weak Adsorption to Silica Gel Compound->High_Polarity_Eluent Interacts weakly with Elution_Order Elution Order: 1. Non-polar compounds 2. Moderately polar compounds 3. Polar compounds Low_Polarity_Eluent->Elution_Order Leads to late elution High_Polarity_Eluent->Elution_Order Leads to early elution

References

Application Note: HPLC Analysis of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dammar-20(21)-en-3,24,25-triol. This triterpenoid (B12794562), isolated from various plant sources such as Walsura robusta, has garnered research interest for its potential biological activities.[1][2][3] The described method is designed to be a starting point for researchers requiring a reliable analytical technique for the identification and quantification of this compound in various sample matrices.

Introduction

This compound is a natural triterpenoid compound with the chemical formula C₃₀H₅₂O₃ and a molecular weight of 460.73 g/mol .[2][4][5] It belongs to the dammarane (B1241002) family of triterpenes and has been investigated for various potential pharmacological applications. Accurate and precise analytical methods are crucial for the study of this compound in both research and drug development settings. HPLC with UV detection is a widely used technique for the analysis of such non-volatile compounds. This document provides a foundational HPLC protocol that can be adapted and validated for specific research needs.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₀H₅₂O₃[2][4][5]
Molecular Weight460.73 g/mol [2][4][6]
CAS Number55050-69-6[4][5][6]
AppearancePowder[4]
SolubilitySoluble in DMSO[6]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year[4]

HPLC Method Protocol

This protocol is based on a semi-preparative method which can be adapted for analytical purposes.[1] Researchers should optimize and validate the method for their specific application.

Instrumentation and Materials
Chromatographic Conditions

The following table outlines the recommended starting parameters for the HPLC analysis.

ParameterRecommended Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water
Elution ModeIsocratic or Gradient (to be optimized)
Isocratic Starting ConditionAcetonitrile:Water (52:48, v/v)
Flow Rate1.0 mL/min (for analytical scale)
Detection Wavelength203 nm
Column TemperatureAmbient
Injection Volume10 µL
DiluentMethanol or Acetonitrile
Preparation of Solutions

Standard Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a small amount of DMSO.

  • Bring the final volume to 10 mL with a suitable diluent such as methanol or acetonitrile in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the diluent.

Experimental and Logical Workflows

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in DMSO/Diluent A->B E Injection of Standards & Samples B->E C Preparation of Mobile Phase D System Equilibration C->D D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: General workflow for HPLC analysis.

HPLC Method Development Logic

The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation and detection.

Method_Development cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation A Select Column (C18) B Choose Mobile Phase (ACN/H2O) A->B C Set Detection Wavelength (203 nm) B->C D Optimize Mobile Phase Ratio C->D E Adjust Flow Rate D->E F Evaluate Column Temperature E->F G Assess Specificity F->G H Determine Linearity & Range G->H I Evaluate Accuracy & Precision H->I J Check Robustness I->J

Caption: Logical flow for HPLC method development.

Conclusion

This application note provides a foundational HPLC method for the analysis of this compound. The provided protocol and workflows offer a starting point for researchers to develop and validate a method tailored to their specific analytical needs. Optimization of the mobile phase composition, flow rate, and other parameters may be necessary to achieve the desired chromatographic performance for different sample matrices.

References

Application Notes and Protocols: Cytotoxicity of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties. As a member of the dammarane (B1241002) family of triterpenoids, it is being investigated for various biological activities, including its cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard cell viability assay and presents available data on its efficacy. The potential mechanism of action involving the induction of apoptosis is also discussed.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been reported to be in the micromolar range.

CompoundCell Line(s)IC50 Range (µM)Assay Type
This compoundVarious cancer cell lines (e.g., breast cancer)10 - 30Not Specified

Experimental Protocols

A common and effective method for determining the cytotoxicity of natural products like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for Cytotoxicity of this compound

1. Materials and Reagents:

  • This compound

  • Selected cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest the cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubate the plate for 48 to 72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a dose-response curve fitting function.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treat_cells Treat Cells with Compound cell_seeding->treat_cells 24h Incubation prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt 48-72h Incubation incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effects of many dammarane-type triterpenoids are attributed to the induction of apoptosis, or programmed cell death. While the specific molecular targets of this compound are still under investigation, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Apoptosis_Signaling_Pathway compound This compound mitochondria Mitochondria compound->mitochondria Induces stress cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Note and Protocols for a Cellular Anti-inflammatory Assay of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with potential therapeutic applications, including anti-inflammatory effects.[1] Compounds from this class have been noted for their ability to modulate immune responses. Specifically, dammarane (B1241002) triterpenoids have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the MyD88/NF-κB and STAT3 pathways. This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The provided data is illustrative to guide researchers in their experimental design and data presentation.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.7 ± 3.8
597.2 ± 4.1
1095.8 ± 3.5
2593.1 ± 4.9
5090.5 ± 5.2

Data are presented as mean ± SD of three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.4-
LPS (1 µg/mL)45.8 ± 3.20
LPS + 1 µM Compound38.9 ± 2.915.1
LPS + 5 µM Compound29.3 ± 2.536.0
LPS + 10 µM Compound20.1 ± 1.856.1
LPS + 25 µM Compound11.5 ± 1.374.9
IC₅₀ ~ 8.5 µM

Data are presented as mean ± SD of three independent experiments.

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control55 ± 8-32 ± 5-
LPS (1 µg/mL)2850 ± 21003500 ± 2500
LPS + 1 µM Compound2480 ± 18013.03010 ± 22014.0
LPS + 5 µM Compound1850 ± 15035.12240 ± 19036.0
LPS + 10 µM Compound1280 ± 11055.11575 ± 14055.0
LPS + 25 µM Compound740 ± 6574.0910 ± 8074.0
IC₅₀ ~ 9.0 µM ~ 9.1 µM

Data are presented as mean ± SD of three independent experiments.

Table 4: Effect on NF-κB and MAPK Signaling Pathway Protein Phosphorylation

Treatmentp-p65 / p65 (Fold Change)p-IκBα / IκBα (Fold Change)p-ERK / ERK (Fold Change)p-JNK / JNK (Fold Change)p-p38 / p38 (Fold Change)
Control1.01.01.01.01.0
LPS (1 µg/mL)5.86.24.95.35.5
LPS + 10 µM Compound2.52.82.72.93.0

Data are presented as fold change relative to the control group based on densitometric analysis of Western blots.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.[2][3]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, 15-30 minutes for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)
  • Seed 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Treat cells with this compound at various concentrations for 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Reagent)
  • Seed 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed 4 x 10⁵ cells/well in a 24-well plate and incubate overnight.

  • Pre-treat cells with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell-free supernatants and store them at -20°C until use.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The assay typically involves capturing the cytokine with a specific antibody, detection with a biotinylated antibody, followed by a streptavidin-HRP conjugate and a substrate for color development. The absorbance is measured at 450 nm.

Western Blot Analysis
  • Seed 5 x 10⁵ cells/well in a 6-well plate and allow them to adhere for 24 hours.

  • Pre-treat cells with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Quantify band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add this compound overnight_incubation->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps viability Cell Viability (MTT) add_lps->viability no_assay NO Assay (Griess) add_lps->no_assay elisa Cytokine ELISA (TNF-α, IL-6) add_lps->elisa western_blot Western Blot (Signaling Proteins) add_lps->western_blot

Experimental Workflow Diagram

nfkB_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα (Degradation) IkBa->p_IkBa p65_p50 p65/p50 p_p65_p50 p65/p50 (Active) p65_p50->p_p65_p50 Release Nucleus Nucleus p_p65_p50->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription Compound Dammar-20(21)-en- 3,24,25-triol Compound->IKK Inhibits

NF-κB Signaling Pathway Inhibition

mapk_pathway MAPK Signaling Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 Activate JNK JNK MKK4_7->JNK JNK->AP1 Activate ERK ERK MEK1_2->ERK ERK->AP1 Activate Transcription Pro-inflammatory Gene Transcription AP1->Transcription Compound Dammar-20(21)-en- 3,24,25-triol Compound->TAK1 Inhibits

MAPK Signaling Pathway Inhibition

References

Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) isolated from plants of the Walsura genus, notably Walsura robusta.[1][2] This natural compound has garnered interest in the scientific community due to its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1] These notes provide a comprehensive overview of its applications in cell culture studies, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Biological Activities and Applications

This compound has demonstrated significant potential in several key areas of biomedical research:

  • Anticancer Activity: The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.[1] Studies indicate that it can induce apoptosis in human cancer cells.[1]

  • Anti-inflammatory Properties: this compound has been shown to possess anti-inflammatory effects, notably by downregulating the production of pro-inflammatory cytokines in macrophage cells.[1]

  • Antiviral Activity: Preliminary research has indicated its potential to inhibit the replication of certain viruses, such as Herpes Simplex Virus Type 1 (HSV-1), in vitro.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound in cell culture studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayEffectReference
MacrophagesLipopolysaccharide (LPS)-stimulatedSignificant reduction of TNF-α and IL-6[1]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Anti-inflammatory Activity in Macrophages (Measurement of Pro-inflammatory Cytokines)

This protocol details the assessment of the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound to Cells prepare_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Anti_Inflammatory_Pathway cluster_pathway Simplified Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines DMT This compound DMT->NFkB Inhibition Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stains Incubate in Dark add_stains->incubate_stains flow_cytometry Analyze by Flow Cytometry incubate_stains->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Populations flow_cytometry->quantify_apoptosis

References

Application Notes and Protocols for In Vivo Studies of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant therapeutic potential, demonstrating a range of biological activities including cytotoxic, anti-inflammatory, and neuroprotective effects.[1] Like other triterpenoids, this compound is highly hydrophobic, leading to poor aqueous solubility and consequently low bioavailability, which poses a significant challenge for in vivo research.[2][3] To overcome these limitations, appropriate formulation strategies are essential to enhance its delivery and efficacy in animal models.

These application notes provide detailed protocols for the formulation of this compound for in vivo studies, focusing on two effective methods: nanoemulsion and cyclodextrin (B1172386) inclusion complexation. Additionally, protocols for common administration routes, oral gavage and intravenous injection, are outlined.

Physicochemical Properties and Biological Activity

  • Structure: Dammarane-type triterpenoid.

  • Molecular Formula: C₃₀H₅₂O₃.[4]

  • Molecular Weight: 460.73 g/mol .[4]

  • Solubility: Poorly soluble in water, soluble in organic solvents like DMSO.

  • Biological Activities:

    • Anticancer: Exhibits cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspases.[5][6][7]

    • Anti-inflammatory: May exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and Liver X Receptor α (LXRα).[8][9][10][11]

    • Neuroprotective: Potential for use in neurodegenerative disease research.[1]

Formulation Strategies for In Vivo Delivery

The low aqueous solubility of this compound necessitates the use of advanced formulation techniques to improve its bioavailability for in vivo studies.

Nanoemulsion Formulation

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can significantly enhance the oral bioavailability of hydrophobic compounds.

Table 1: Components for Nanoemulsion Formulation

ComponentExamplePurpose
Oil Phase Caprylic/capric triglycerides, Oleic acidSolubilizes the hydrophobic drug
Surfactant Tween 80, Polysorbate 20Reduces interfacial tension, stabilizes droplets
Co-surfactant Transcutol HP, Ethanol (B145695)Improves emulsification and stability
Aqueous Phase Deionized waterContinuous phase of the emulsion
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that enhance the drug's solubility and stability in aqueous solutions.[12]

Table 2: Types of Cyclodextrins for Formulation

CyclodextrinProperties
β-Cyclodextrin (β-CD) Most common, but has limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion of this compound using a low-energy self-emulsification method.

Materials:

  • This compound

  • Oil phase (e.g., Caprylic/capric triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a predetermined amount of this compound in the selected oil phase.

    • Gently heat and vortex if necessary to ensure complete dissolution.

  • Preparation of the Surfactant/Co-surfactant Mixture (Smix):

    • Prepare a mixture of the surfactant and co-surfactant at a specific ratio (e.g., 2:1 Tween 80:Transcutol HP).

  • Formation of the Nanoemulsion Preconcentrate:

    • Add the oil phase containing the drug to the Smix.

    • Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

  • Formation of the Nanoemulsion:

    • Add the nanoemulsion preconcentrate dropwise to the aqueous phase (deionized water) under gentle magnetic stirring.

    • Continue stirring for 30 minutes to allow for the spontaneous formation of a stable and transparent or translucent nanoemulsion.

  • Characterization (Optional but Recommended):

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.

Table 3: Example Nanoemulsion Formulation Parameters

ParameterValue
Drug Concentration 1-10 mg/mL
Oil:Smix Ratio 1:9 to 1:4 (v/v)
Surfactant:Co-surfactant Ratio 1:1 to 4:1 (v/v)
Aqueous Phase Volume Titrated to desired final concentration
Stirring Speed 400-600 rpm
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.[13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol:Water solution (e.g., 50% v/v)

  • Mortar and pestle

  • Vacuum oven or lyophilizer

Procedure:

  • Molar Ratio Determination:

    • Determine the molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).

  • Kneading:

    • Place the accurately weighed HP-β-CD in a mortar.

    • Dissolve the this compound in a minimal amount of ethanol.

    • Add the drug solution dropwise to the HP-β-CD powder while continuously triturating with the pestle.

    • Add a small amount of water to the mixture to form a thick, homogenous paste.

    • Continue kneading for 60-90 minutes.

  • Drying:

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, or freeze-dry the paste using a lyophilizer.

  • Sieving and Storage:

    • Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

    • Store the complex in a desiccator at room temperature.

  • Characterization (Optional but Recommended):

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).

    • Determine the drug content and dissolution rate of the complex.

Table 4: Example Cyclodextrin Complexation Parameters

ParameterValue
Drug:Cyclodextrin Molar Ratio 1:1 or 1:2
Kneading Time 60-90 minutes
Drying Temperature (Vacuum Oven) 40-50°C
Drying Time 24-48 hours (until constant weight)
Protocol 3: Administration by Oral Gavage in Mice

This protocol details the procedure for administering the formulated this compound to mice via oral gavage.

Materials:

  • Prepared formulation of this compound

  • Mouse gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg body weight.[14]

  • Syringe Preparation:

    • Draw the calculated volume of the formulation into the syringe.

    • Ensure there are no air bubbles in the syringe.

  • Restraint:

    • Grasp the mouse by the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.

  • Administration:

    • Once the needle is in the stomach (pre-measure the length from the tip of the nose to the last rib), administer the formulation slowly and steadily.

  • Withdrawal and Monitoring:

    • Gently remove the needle in the same path it was inserted.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.

Protocol 4: Administration by Intravenous (IV) Injection in Mice

This protocol describes the procedure for administering the formulated this compound to mice via intravenous injection into the lateral tail vein.

Materials:

  • Sterile, filtered formulation of this compound (nanoemulsion or cyclodextrin complex in solution)

  • Insulin syringes with fine-gauge needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Animal and Formulation Preparation:

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Ensure the formulation is at room temperature and sterile.

  • Restraint:

    • Place the mouse in a suitable restrainer, ensuring the tail is accessible.

  • Vein Identification:

    • Wipe the tail with 70% ethanol to clean the injection site and make the veins more visible.

  • Injection:

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the formulation. If significant resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt.

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound based on the activities of similar dammarane (B1241002) triterpenoids.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Binds to (Inactive complex) NFkB_n NF-κB NFkB->NFkB_n Translocation Dammar This compound Dammar->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines Induces Transcription

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

apoptosis_pathway cluster_stimulus Stimulus cluster_cytoplasm Mitochondrial Pathway Dammar This compound Bcl2 Bcl-2 (Anti-apoptotic) Dammar->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Dammar->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction in cancer cells.

Experimental Workflows

formulation_workflow cluster_formulation Formulation Preparation cluster_nano Nanoemulsion cluster_cyclo Cyclodextrin Complex cluster_admin In Vivo Administration start This compound dissolve_oil Dissolve in Oil start->dissolve_oil dissolve_eth Dissolve in Ethanol start->dissolve_eth mix_smix Mix with Smix dissolve_oil->mix_smix add_water Add to Aqueous Phase mix_smix->add_water nano_final Nanoemulsion Formulation add_water->nano_final oral Oral Gavage nano_final->oral iv Intravenous Injection nano_final->iv knead Knead with Cyclodextrin dissolve_eth->knead dry Dry the Paste knead->dry cyclo_final Cyclodextrin Complex Powder dry->cyclo_final cyclo_final->oral cyclo_final->iv

Caption: Workflow for formulation and in vivo administration.

References

Quantitative Analysis of Dammar-20(21)-en-3,24,25-triol in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) with a dammarane (B1241002) skeleton, found in various plant species, notably from the genera Shorea, Walsura, and Aglaia.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects. As research into the therapeutic potential of this natural product continues, robust and reliable methods for its quantitative analysis in plant extracts are essential for quality control, standardization, and advancing drug development efforts.

These application notes provide detailed protocols for the extraction, purification, and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis and Extraction Efficiency

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following tables summarize representative data on extraction efficiency and analytical parameters for the quantification of this and similar dammarane triterpenoids.

Table 1: Efficiency of Different Solvents for the Extraction of Dammarane-type Triterpenoids

Solvent SystemTemperature (°C)Duration (hours)Crude Extract Yield (%)Purity by HPLC (%)
95% Ethanol (B145695)602412.468.2
80% Methanol501810.165.8
Acetone-Water40308.759.3

This data is illustrative and based on typical extraction processes for dammarane triterpenoids.[2] Actual yields and purity will vary based on the specific plant material and experimental conditions.

Table 2: HPLC-UV Method Validation Parameters for a Dammarane Triterpenoid Analog

ParameterValue
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)0.9972
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (RSD, %)3.8 - 6.9%
Inter-day Precision (RSD, %)3.5 - 5.8%
Accuracy (RE, %)-9.2% to 11.9%
Mean Extraction Recovery (%)98.5% - 102.7%

This table is based on a validated LC-MS/MS method for a similar dammarane triterpenoid, Dammar-20(22)E,24-Diene-3β,6α,12β-Triol, and is representative of the performance expected for a validated method for this compound.[3]

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of this compound from dried plant material.

Workflow for Extraction and Purification

G start Dried Plant Material extraction Solvent Extraction (e.g., 95% Ethanol, 60°C, 24h) start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentration->partitioning column_chroma Silica (B1680970) Gel Column Chromatography (Hexane:Ethyl Acetate gradient) partitioning->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection hplc_purification Semi-preparative HPLC (C18 column, MeCN:H2O) fraction_collection->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Protocol:

  • Grinding: Grind the dried plant material (e.g., leaves, bark) into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at 60°C for 24 hours.[2]

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.

  • Semi-preparative HPLC: Pool the fractions containing this compound and purify further using semi-preparative HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water.[2]

  • Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Quantitative Analysis by HPLC-UV

This protocol provides a method for the quantification of this compound in plant extracts.

HPLC-UV Analysis Workflow

G sample_prep Sample Preparation (Extraction and Filtration) hplc_system HPLC System (C18 Column, UV Detector) sample_prep->hplc_system injection Injection of Sample and Standards hplc_system->injection separation Isocratic or Gradient Elution (Acetonitrile:Water) injection->separation detection UV Detection at 203-210 nm separation->detection quantification Quantification based on Calibration Curve detection->quantification result Concentration of DMT quantification->result G sample_prep Sample Preparation (Protein Precipitation/SPE) lc_system LC System (C18 Column) sample_prep->lc_system ms_system Tandem Mass Spectrometer (ESI Source) lc_system->ms_system injection Injection of Sample and IS ms_system->injection separation Gradient Elution injection->separation detection Multiple Reaction Monitoring (MRM) separation->detection quantification Quantification using Internal Standard detection->quantification result Precise Concentration of DMT quantification->result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Dammar-20(21)-en-3,24,25-triol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dammar-20(21)-en-3,24,25-triol isomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges in separating this compound isomers stem from their structural similarities. These challenges include:

  • Stereoisomers: The molecule has multiple chiral centers (e.g., at C-3, C-24, and C-25), leading to the existence of enantiomers and diastereomers. These isomers have very similar physicochemical properties, making them difficult to separate using standard achiral HPLC methods.

  • Positional Isomers: Variations in the position of the double bond (e.g., 20(21) vs. 20(22)) can also result in closely eluting isomers.

  • Lack of a Strong Chromophore: Triterpenoids like this compound lack a strong UV-absorbing chromophore, which can lead to low sensitivity with UV detection.[1][2] Detection at lower wavelengths (around 203-210 nm) is often necessary.[3]

Q2: What is a general strategy for developing an HPLC method for separating these isomers?

A2: A systematic approach is recommended for developing a robust separation method. This typically involves screening different columns and mobile phases. Polysaccharide-based chiral stationary phases (CSPs) are a good starting point for separating stereoisomers.[3][4][5] Supercritical Fluid Chromatography (SFC) can also be a powerful and "green" alternative for chiral separations.[6][7][8]

Below is a suggested workflow for method development:

G General Workflow for HPLC Method Development of this compound Isomers cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Separation Goal (e.g., baseline resolution of specific isomers) B Select Chiral Columns (e.g., Chiralpak IA, Chiralcel OD-H) A->B C Select Achiral Columns (e.g., C18, C30 for positional isomers) A->C D Screen Mobile Phases (Normal Phase: Hexane/Alcohol Reversed Phase: Acetonitrile/Water, Methanol (B129727)/Water) B->D C->D E Evaluate Initial Results (Peak shape, resolution, retention time) D->E F Optimize Mobile Phase (Adjust modifier percentage, add additives) E->F G Optimize Temperature F->G H Optimize Flow Rate G->H I Fine-tune Gradient Profile (if applicable) H->I J Assess Optimized Method (Resolution, peak symmetry, analysis time) I->J K Validate Method (Linearity, precision, accuracy, robustness) J->K

A general workflow for HPLC method development.

Q3: Which type of HPLC columns are most effective for separating this compound isomers?

A3: The choice of column depends on the type of isomers you are trying to separate:

  • For Stereoisomers (Enantiomers and Diastereomers): Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® and Chiralcel® series) have shown great success in resolving a wide range of chiral compounds.[4][5]

  • For Positional Isomers: High-resolution reversed-phase columns, such as C18 or C30, can be effective. A C30 column may offer better shape selectivity for structurally similar triterpenoids.[1]

Q4: What are the recommended mobile phases for the separation of these isomers?

A4: The choice of mobile phase is critical and depends on the column being used:

  • Normal-Phase Chromatography (with CSPs): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a common starting point. The type and concentration of the alcohol can significantly impact the separation.

  • Reversed-Phase Chromatography: A gradient of acetonitrile-water or methanol-water is typically used. For compounds that are weak acids or bases, adding a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) to the mobile phase can improve peak shape.

Troubleshooting Guide

Problem 1: Poor or no resolution of isomers.

Possible Cause Suggested Solution
Inappropriate Column If separating stereoisomers, ensure you are using a chiral stationary phase (CSP). For positional isomers, a high-resolution C18 or C30 column may be needed.[1]
Suboptimal Mobile Phase Systematically screen different mobile phases. For chiral separations, vary the alcohol modifier (isopropanol, ethanol) and its percentage in the mobile phase. For reversed-phase, try different organic solvents (acetonitrile vs. methanol) and consider adding modifiers like formic acid or acetic acid.
Temperature Effects Optimize the column temperature. Sometimes, a change in temperature can significantly alter selectivity.
Co-elution If peaks are broad and appear to be merged, consider that you may have co-eluting isomers. Further method development, such as trying a different column or mobile phase system, is necessary.

Problem 2: Peak splitting.

Possible Cause Suggested Solution
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Void A blocked frit or a void at the head of the column can disrupt the sample band. Try flushing the column in the reverse direction (if permitted by the manufacturer) or replace the column if the problem persists.
Co-eluting Isomers What appears as a split peak might be two very closely eluting isomers. Try reducing the injection volume to see if the peaks become more distinct. Further optimization of the method is needed to improve resolution.
Mobile Phase pH near Analyte pKa If the mobile phase pH is close to the pKa of the analyte, small fluctuations can lead to peak splitting. Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.

Problem 3: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary Interactions Peak tailing can occur due to interactions between the analyte and active sites (e.g., silanols) on the stationary phase. Adding a competitive amine (e.g., triethylamine) to the mobile phase or using a lower pH can help mitigate this.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

Below is a troubleshooting decision tree for common HPLC separation issues:

G A Problem with HPLC Separation B Poor or No Resolution A->B C Peak Splitting A->C D Poor Peak Shape (Tailing/Fronting) A->D E Try Different Column (e.g., alternative CSP, C30) B->E F Optimize Mobile Phase (change modifier, additives, gradient) B->F G Adjust Temperature B->G H Check Sample Solvent C->H I Inspect Column (flush, replace frit/column) C->I J Reduce Injection Volume/Concentration C->J D->J K Check for Secondary Interactions (add modifier, adjust pH) D->K L Minimize Extra-column Volume D->L M Resolved? E->M F->M G->M H->M I->M J->M K->M L->M

A troubleshooting decision tree for HPLC separation issues.

Experimental Protocols

Table 1: Recommended Starting HPLC Conditions for Chiral Separation (Normal Phase)

ParameterRecommendation
Column Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 205 nm or Charged Aerosol Detector (CAD)
Injection Volume 5-10 µL
Sample Preparation Dissolve sample in a solvent with low polarity, preferably the mobile phase.

Table 2: Recommended Starting HPLC Conditions for Positional Isomer Separation (Reversed Phase)

ParameterRecommendation
Column C30 or high-resolution C18 (e.g., 2.7 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm or Charged Aerosol Detector (CAD)
Injection Volume 5-10 µL
Sample Preparation Dissolve sample in methanol or acetonitrile.

Note: The conditions provided in the tables above are starting points and will likely require optimization to achieve baseline separation of all isomers of interest. It is highly recommended to perform a systematic screening of different columns and mobile phase compositions.

References

"Dammar-20(21)-en-3,24,25-triol" solubility for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Dammar-20(21)-en-3,24,25-triol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural triterpenoid (B12794562) compound.[1] It is characterized by a dammarane (B1241002) skeleton and has been isolated from plants such as Walsura robusta.[2][3] This class of compounds is noted for a variety of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[1]

Q2: What are the primary challenges when working with this compound in bioassays?

A2: The main challenge is its poor aqueous solubility. Like many triterpenoids, this compound is hydrophobic, which can lead to precipitation in aqueous buffers and cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO).[4] Ethanol and methanol (B129727) are also considered suitable solvents for dammarane-type triterpenoids.[2]

Solubility and Stock Solution Preparation

Recommended Solvents and Data

While comprehensive quantitative solubility data is limited, the following table summarizes recommended solvents for preparing stock solutions.

SolventClassificationNotes
DMSO RecommendedSoluble.[4] A common solvent for creating high-concentration stock solutions.
Ethanol RecommendedGenerally suitable for dammarane-type triterpenoids.[2]
Methanol SuitableCan be used for solubilizing triterpenoids.[2]
Stock Solution Preparation Example

This table provides an example of how to prepare a high-concentration stock solution based on vendor information.

ParameterValue
Compound This compound
Solvent DMSO
Stock Concentration 40 mg/mL
Procedure Dissolve 2 mg of the compound in 50 µL of DMSO.[5]
Storage Store stock solutions at -80°C for up to one year.[5]

Troubleshooting Guide

Q4: My compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A4: This is a common issue due to the compound's hydrophobicity. Follow this troubleshooting workflow to address the problem.

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Aqueous Medium stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution_method Modify Dilution Method: Add medium drop-wise to stock while vortexing stock_prep->dilution_method check_solvent_conc Ensure Final DMSO Concentration is Low (e.g., < 0.1% - 0.5%) dilution_method->check_solvent_conc gentle_warming Try Gentle Warming (e.g., to 37°C) check_solvent_conc->gentle_warming If precipitation still occurs success Compound Dissolved check_solvent_conc->success If successful sonication Use Brief Sonication gentle_warming->sonication sonication->success If successful failure Precipitation Persists: Consider formulation with surfactants (e.g., Tween 80) or reducing final compound concentration sonication->failure If unsuccessful G Hypothetical Apoptosis Induction Pathway cluster_cell Cancer Cell compound Dammarane Triterpenoid (e.g., this compound) pro_caspase8 Pro-caspase-8 compound->pro_caspase8 induces activation of initiator caspases* pro_caspase9 Pro-caspase-9 compound->pro_caspase9 caspase8 Caspase-8 (Active) pro_caspase8->caspase8 activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 caspase9 Caspase-9 (Active) pro_caspase9->caspase9 activation caspase9->pro_caspase3 caspase3 Caspase-3 (Active) pro_caspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis label_note *Note: This pathway is hypothesized based on the activity of structurally similar dammarane triterpenoids.

References

Technical Support Center: Overcoming Poor Solubility of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of dammarane (B1241002) triterpenoids.

Troubleshooting Guides

This section addresses specific issues encountered during experimental work with dammarane triterpenoids and offers practical solutions.

Issue 1: Precipitation of Dammarane Triterpenoid (B12794562) in Aqueous Buffer

Question: I dissolved my dammarane triterpenoid (e.g., Ginsenoside Rg3, Rh2) in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous experimental buffer (e.g., PBS). What should I do?

Answer: This is a common problem known as "salting out" that occurs when the aqueous solubility limit is exceeded upon dilution. Here are several troubleshooting steps you can take:

  • Decrease the Final Concentration: The most direct solution is to work with a lower final concentration of the triterpenoid in your aqueous medium.[1][2]

  • Increase Co-solvent Percentage: If your experimental design allows, you can increase the percentage of the organic co-solvent in the final solution. However, be mindful of the potential for solvent toxicity to cells or interference with your assay.[1][2]

  • Use Sonication: After diluting the stock solution, sonicate the mixture. This can help break down aggregates and improve the dispersion of the compound.[1]

  • Gentle Warming: Gently warming the solution to around 37°C may temporarily increase the solubility of some dammarane triterpenoids.[1]

  • Employ a Formulation Strategy: For experiments requiring higher concentrations, consider using a solubility-enhancing formulation. Several strategies are detailed in the FAQs below, including cyclodextrin (B1172386) complexation and the use of lipid-based systems.[1][3]

Issue 2: Low and Variable Bioavailability in In Vivo Studies

Question: My in vivo studies with a dammarane triterpenoid are showing low and inconsistent oral bioavailability. How can I improve this?

Answer: Poor aqueous solubility is a primary reason for low oral bioavailability of dammarane triterpenoids.[4][5][6] To enhance absorption and achieve more consistent results, consider these advanced formulation strategies:

  • Nanosuspensions: Reducing the particle size of the triterpenoid to the nanometer scale dramatically increases the surface area for dissolution. For instance, a nanosuspension of 20(S)-protopanaxadiol (PPD) increased its maximum concentration in aqueous solution by over 30,000 times and significantly improved its oral bioavailability to 66%.[6][7]

  • Phospholipid Complexes: Complexing the triterpenoid with phospholipids (B1166683) can enhance both its water and lipid solubility, which is beneficial for crossing biological membranes. A phospholipid complex of 20(S)-protopanaxadiol (PPD-PLC) showed a 6.53-fold increase in equilibrium solubility in water.[5][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10][11] This pre-dissolved state enhances drug solubilization and absorption.[11]

  • Cubic Nanoparticles with Permeation Enhancers: For compounds that suffer from both poor solubility and poor permeability (BCS Class IV), combining a carrier system with a permeation enhancer can be effective. For example, PPD-loaded cubic nanoparticles containing piperine (B192125) increased the relative bioavailability of PPD by 248%.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the solubility of dammarane triterpenoids and methods for their enhancement.

1. General Solubility

Question: Why are dammarane triterpenoids poorly soluble in water?

Answer: Dammarane triterpenoids, such as ginsenosides (B1230088) and their aglycones like protopanaxadiol, possess a rigid tetracyclic dammarane skeleton, which is highly lipophilic. While the presence of sugar moieties in ginsenosides increases their hydrophilicity to some extent, the overall molecule often retains poor aqueous solubility, particularly for aglycones or ginsenosides with fewer sugar groups.[1] This inherent lipophilicity limits their dissolution in aqueous environments, leading to challenges in formulation and reduced bioavailability.[4][13]

2. Solubility Enhancement Techniques

Question: What are the most effective methods to enhance the aqueous solubility of dammarane triterpenoids?

Answer: Several techniques can significantly improve the solubility of these compounds. The choice of method often depends on the specific triterpenoid, the desired concentration, and the experimental system (in vitro vs. in vivo). Key methods include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14][15] They can encapsulate poorly soluble molecules like dammarane triterpenoids, forming inclusion complexes that have enhanced aqueous solubility.[13][14]

  • Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at the molecular level.[16] This can convert the drug from a crystalline to a more soluble amorphous state, improving dissolution rates.[4]

  • Lipid-Based Formulations: These include liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[3][11][17] These formulations keep the lipophilic drug in a solubilized state within a lipid carrier, facilitating its dispersion and absorption in the aqueous environment of the GI tract.[18][19]

  • Particle Size Reduction: Techniques like micronization and nanosuspension reduce the particle size of the drug, which increases the surface area-to-volume ratio and, consequently, the dissolution rate according to the Noyes-Whitney equation.[18][20][21]

3. Quantitative Data on Solubility Enhancement

Question: Can you provide some quantitative examples of solubility improvement for specific dammarane triterpenoids?

Answer: Yes, here are some examples summarized in the tables below:

Table 1: Solubility of Selected Ginsenosides in Different Solvents

GinsenosideSolventSolubility
Ginsenoside ReEthanol~5 mg/mL
DMSO~15 mg/mL
Dimethyl formamide (B127407) (DMF)~20 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL
20(S)-Ginsenoside Rg3Ethanol~20 mg/mL
DMSO~10 mg/mL
Dimethyl formamide (DMF)~10 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
Ginsenoside Rg1DMSO~10 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Data sourced from product information sheets.[22][23][24]

Table 2: Fold Increase in Solubility/Dissolution of Dammarane Triterpenoids Using Formulation Strategies

Dammarane TriterpenoidFormulation StrategyFold Increase in Solubility/DissolutionReference
Ginsenosides Rg5 and Rk1γ-Cyclodextrin Inclusion Complex3-fold increase in dissolution rate[13]
20(S)-Protopanaxadiol (PPD)Phospholipid Complex6.53-fold increase in equilibrium water solubility[5][8]
20(S)-Protopanaxadiol (PPD)Nanosuspension>30,000-fold increase in maximum aqueous concentration[6][7]

4. Experimental Protocols

Question: Where can I find a detailed protocol for preparing a cyclodextrin inclusion complex?

Answer: Below is a general experimental protocol for preparing a dammarane triterpenoid-cyclodextrin inclusion complex.

Experimental Protocol: Preparation of a Dammarane Triterpenoid-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of a dammarane triterpenoid by forming an inclusion complex with a cyclodextrin (e.g., γ-cyclodextrin, HP-β-CD).[1][2]

Materials:

  • Dammarane triterpenoid (e.g., Ginsenoside RG4)

  • Cyclodextrin (e.g., γ-cyclodextrin)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine Molar Ratio: Decide on the desired molar ratio of the triterpenoid to the cyclodextrin. A 1:1 molar ratio is a common starting point.[1]

  • Dissolve Cyclodextrin: Calculate and weigh the required amount of cyclodextrin and dissolve it in deionized water with stirring.

  • Add Triterpenoid: Slowly add the powdered dammarane triterpenoid to the cyclodextrin solution while continuously stirring.

  • Stir Mixture: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated to 50-60°C) for 24-48 hours to allow for complex formation.[1][2]

  • Cool and Freeze: After stirring, cool the solution to room temperature and then freeze it at -80°C.[1][2]

  • Lyophilize: Lyophilize the frozen solution using a freeze-dryer to obtain a dry powder of the inclusion complex.[1][2]

  • Reconstitution: The resulting powder can be reconstituted in water or an appropriate buffer for experimental use.

Question: Can you provide a workflow for preparing a nanosuspension?

Answer: Certainly. Here is a protocol for preparing a 20(S)-protopanaxadiol (PPD) nanosuspension using a precipitation-ultrasonication method.

Experimental Protocol: Preparation of a PPD Nanosuspension

Objective: To prepare a stable nanosuspension of PPD to enhance its aqueous concentration and bioavailability.[7]

Materials:

  • 20(S)-protopanaxadiol (PPD) powder

  • Acetone (B3395972)

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Ultrasonic cleaner (sonicator)

  • Vacuum evaporator

Procedure:

  • Prepare Organic Solution: Dissolve the bulk PPD powder in acetone to form an organic solution (e.g., 40 mg/mL).

  • Precipitation with Ultrasonication: Slowly introduce a defined volume of the organic PPD solution (e.g., 2.5 mL) into a larger volume of 1% BSA solution (e.g., 10 mL) under continuous sonication (e.g., 250 W). The BSA acts as a stabilizer.

  • Solvent Evaporation: Evaporate the resulting suspension under vacuum at approximately 40°C to remove all residual acetone.

  • Final Nanosuspension: The resulting aqueous suspension is the PPD nanosuspension. This can be used directly or lyophilized for long-term storage.

  • Lyophilization (Optional): The nanosuspension can be freeze-dried. The BSA also serves as a cryoprotectant. The resulting powder can be reconstituted with physiological saline to the desired concentration.[7]

Visual Guides

Diagrams of Methodologies and Logical Relationships

experimental_workflow cluster_cyclodextrin Cyclodextrin Complexation Workflow cluster_nanosuspension Nanosuspension Preparation Workflow a1 Dissolve Cyclodextrin in Water a2 Add Dammarane Triterpenoid a1->a2 a3 Stir for 24-48h a2->a3 a4 Freeze-Dry (Lyophilize) a3->a4 a5 Soluble Complex Powder a4->a5 b1 Dissolve Triterpenoid in Organic Solvent b2 Inject into Aqueous Stabilizer Solution b1->b2 b3 Apply High-Energy (e.g., Sonication) b2->b3 b4 Evaporate Organic Solvent b3->b4 b5 Aqueous Nanosuspension b4->b5

Fig 1. Experimental workflows for two common solubility enhancement techniques.

logical_relationship cluster_strategies Solubility Enhancement Strategies cluster_phys cluster_chem Problem Poor Aqueous Solubility of Dammarane Triterpenoids PhysMod Physical Modifications Problem->PhysMod ChemForm Chemical & Formulation Approaches Problem->ChemForm Micron Micronization PhysMod->Micron Nano Nanosuspension PhysMod->Nano CoSolv Co-solvents ChemForm->CoSolv Cyclo Cyclodextrin Complexation ChemForm->Cyclo Lipid Lipid-Based Formulations (SEDDS, etc.) ChemForm->Lipid SolidDisp Solid Dispersions ChemForm->SolidDisp Outcome Improved Solubility & Bioavailability Nano->Outcome Cyclo->Outcome Lipid->Outcome SolidDisp->Outcome

References

Troubleshooting "Dammar-20(21)-en-3,24,25-triol" NMR signal overlap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of "Dammar-20(21)-en-3,24,25-triol" and related dammarane-type triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for this compound?

A1: The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 500 MHz, shows key characteristic signals. The proton at the C-21 position of the double bond typically appears around δ 5.28 ppm. The proton attached to the carbon bearing the hydroxyl group at C-3 is expected at approximately δ 3.52 ppm. Additionally, the methyl groups at C-24 and C-25 often present signals around δ 1.26 ppm.[1] Dammarane-type triterpenoids generally exhibit a cluster of seven to eight singlet methyl signals in the upfield region of the spectrum, typically between δ 0.6 and 1.5 ppm. Protons on carbons bearing hydroxyl groups are usually found in the δ 4.0-5.5 ppm region, while olefinic protons resonate between δ 4.3-6.0 ppm.

Proton Reported Chemical Shift (δ ppm)
H-215.28
H-33.52
C-24 & C-25 Methyls1.26

Q2: I am observing significant signal overlap in the aliphatic region of my ¹H NMR spectrum for a this compound sample. How can I resolve these signals?

A2: Signal overlap in the aliphatic region is a common challenge due to the complex tetracyclic structure and multiple chiral centers of dammarane (B1241002) triterpenoids. To address this, a combination of 2D NMR experiments is highly recommended. These experiments spread the signals into a second dimension, providing greater resolution.

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals with 2D NMR Spectroscopy

Issue: The 1D ¹H NMR spectrum of my this compound derivative shows a crowded region of overlapping methylene (B1212753) and methine signals, making structural assignment impossible.

Solution: Employ a suite of 2D NMR experiments to resolve the overlapping signals and establish connectivity.

Recommended Experiments:

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to trace spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, effectively separating proton signals based on the chemical shift of the carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

Experimental Protocols:

1. 2D COSY Experiment:

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygp).

  • Solvent: The same deuterated solvent as the 1D ¹H NMR (e.g., CDCl₃).

  • Spectral Width (F2 and F1): Set the spectral width to cover the entire proton chemical shift range.

  • Number of Increments (F1): Acquire a sufficient number of increments (e.g., 256-512) to achieve adequate resolution in the indirect dimension.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. 2D HSQC Experiment:

  • Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • ¹J(C,H) Coupling Constant: Set the one-bond coupling constant to an average value for C-H bonds (e.g., 145 Hz).

  • Spectral Width (F2): Cover the full proton chemical shift range.

  • Spectral Width (F1): Cover the expected ¹³C chemical shift range for the molecule.

  • Data Processing: Process the data with appropriate window functions to enhance resolution and sensitivity.

3. 2D HMBC Experiment:

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Long-Range Coupling Constant (nJ(C,H)): Optimize for a long-range coupling of approximately 8-10 Hz.

  • Spectral Widths (F2 and F1): Cover the full proton and carbon chemical shift ranges, respectively.

  • Data Processing: Apply appropriate window functions and perform Fourier transformation.

Visualization of the Troubleshooting Workflow:

G Troubleshooting Overlapping Signals start Overlapping Signals in 1D ¹H NMR cosy Acquire 2D COSY start->cosy hsqc Acquire 2D HSQC start->hsqc hmbc Acquire 2D HMBC start->hmbc analyze_cosy Identify Spin Systems cosy->analyze_cosy analyze_hsqc Correlate ¹H and ¹³C Signals hsqc->analyze_hsqc analyze_hmbc Establish Long-Range Connectivities hmbc->analyze_hmbc assign Assign Structure analyze_cosy->assign analyze_hsqc->assign analyze_hmbc->assign

Caption: Workflow for resolving signal overlap using 2D NMR.

Guide 2: Utilizing Solvent Effects to Resolve Signal Overlap

Issue: Specific proton signals remain overlapped even in 2D NMR spectra.

Solution: Change the deuterated solvent to induce differential changes in chemical shifts. Aromatic solvents like benzene-d₆ can cause significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects, which can help to resolve overlapping signals.

Experimental Protocol:

  • Acquire Initial Spectrum: Record the standard 1D ¹H NMR and relevant 2D NMR spectra in a common solvent like CDCl₃.

  • Solvent Exchange: Prepare a new sample of your compound dissolved in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).

  • Acquire New Spectra: Record the same set of NMR experiments in the new solvent.

  • Compare Spectra: Carefully compare the spectra obtained in different solvents to identify signals that have shifted and are now resolved.

Solvent Potential Effect on Chemical Shifts
Benzene-d₆Can induce significant upfield or downfield shifts depending on the spatial relationship of protons to the aromatic ring of the solvent.
Acetone-d₆A more polar aprotic solvent that can alter hydrogen bonding interactions compared to CDCl₃.
Methanol-d₄A polar protic solvent that can significantly affect the chemical shifts of exchangeable protons (e.g., -OH) and nearby protons.

Visualization of the Logic:

G Using Solvent Effects start Overlapping Signals in Standard Solvent change_solvent Change to Aromatic or Polar Solvent (e.g., Benzene-d₆, Acetone-d₆) start->change_solvent acquire_new Acquire New NMR Spectra change_solvent->acquire_new compare Compare Spectra acquire_new->compare resolved Signals Resolved compare->resolved not_resolved Signals Still Overlap compare->not_resolved

Caption: Logic for using solvent effects to resolve NMR signal overlap.

Guide 3: Employing NMR Shift Reagents

Issue: Limited access to high-field NMR spectrometers or complex 2D NMR experiments, and signal overlap persists.

Solution: Use a lanthanide-based NMR shift reagent. These paramagnetic complexes can coordinate with Lewis basic functional groups in the molecule, such as the hydroxyl groups in this compound, inducing large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals.

Common Shift Reagents:

  • Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)): Typically induces downfield shifts.

  • Pr(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)): Typically induces upfield shifts.

Experimental Protocol:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add Shift Reagent: Add a small, known amount (e.g., a few milligrams) of the chosen shift reagent to the NMR tube.

  • Acquire Spectrum: Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Titration: Continue adding small increments of the shift reagent and acquiring spectra until the desired signal dispersion is achieved. Be aware that excessive amounts of shift reagent can lead to significant line broadening.

Visualization of the Experimental Workflow:

G NMR Shift Reagent Workflow start Acquire Initial ¹H NMR Spectrum add_reagent Add Small Amount of Shift Reagent start->add_reagent acquire_spectrum Acquire ¹H NMR Spectrum add_reagent->acquire_spectrum check_resolution Is Signal Resolution Sufficient? acquire_spectrum->check_resolution end Analyze Resolved Spectrum check_resolution->end Yes broadening Significant Line Broadening? check_resolution->broadening No broadening->add_reagent No stop Stop and Analyze broadening->stop Yes

Caption: Workflow for using NMR shift reagents.

References

"Dammar-20(21)-en-3,24,25-triol" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dammar-20(21)-en-3,24,25-triol in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, a dammarane-type triterpenoid, is generally more stable in its solid, lyophilized form than in solution. As a lyophilized powder stored at -20°C in a light-protected container, it can maintain purity for extended periods. However, once dissolved in a solvent, its stability can be compromised by factors such as the type of solvent, storage temperature, exposure to light, and pH. Triterpenoids, as a class, can be susceptible to oxidation and hydrolysis.

Q2: Which solvents are recommended for dissolving this compound?

Based on extraction and purification procedures for dammarane-type triterpenoids, common solvents that can be used include:

The choice of solvent will depend on the intended application. For short-term use, many of these solvents are suitable. However, for long-term storage in solution, stability studies are highly recommended.

Q3: What are the primary factors that can cause degradation of this compound in solution?

The primary factors that can lead to the degradation of this compound in solution include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and basic conditions can promote hydrolysis or other chemical transformations.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. The double bond in the structure is a potential site for oxidation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

Q4: Are there any known degradation products of this compound?

While specific degradation product analysis for this exact molecule in various solvents is not extensively published, dammarane-type triterpenoids can undergo reactions such as oxidation and substitution. For instance, oxidation can occur at the double bond, potentially forming epoxides.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the color or clarity of the solution.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solvent-Induced Degradation The chosen solvent may be reacting with the compound. It is advisable to test the stability in a small batch of an alternative solvent. Consider less reactive solvents like acetonitrile or ethanol for initial trials.
Temperature Sensitivity The solution may be stored at too high a temperature. Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Oxidation The compound may be sensitive to oxidation. Prepare solutions using degassed solvents. Consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Light Exposure The compound may be photolabile. Store solutions in amber vials or wrap the container with aluminum foil to protect from light.
Contamination The solvent or container may be contaminated with acidic, basic, or metallic impurities that can catalyze degradation. Use high-purity solvents and thoroughly clean all glassware.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variable IC50 values or other bioactivity readouts between experiments.

  • Loss of expected biological effect over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of Stock Solution The stock solution may have degraded since it was first prepared. It is recommended to prepare fresh stock solutions for each experiment or to qualify the stability of the stock solution over time.
Instability in Assay Buffer The compound may be unstable in the aqueous, buffered conditions of the biological assay. Perform a time-course experiment to assess the stability of the compound in the assay medium. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) after dilution in the assay buffer.
Interaction with Assay Components Other components in the assay medium (e.g., serum proteins, reducing agents) may be interacting with or degrading the compound. Evaluate the stability of the compound in the presence of individual assay components.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined temperature and light conditions.

1. Materials:

  • This compound (high purity)

  • High-purity solvent of choice (e.g., methanol, ethanol, acetonitrile, DMSO)

  • Amber HPLC vials with inert caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD) and a C18 column

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

  • Storage Conditions:

    • Store one set of vials at the intended storage temperature (e.g., 4°C, room temperature, 40°C).

    • For photostability testing, expose a set of vials to a controlled light source while keeping a control set wrapped in foil.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC Analysis: At each time point, inject a sample onto the HPLC system. Use a suitable mobile phase to achieve good separation of the parent compound from any potential degradants.

  • Data Analysis:

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Monitor the appearance and growth of any new peaks, which may indicate degradation products.

3. Data Presentation:

Table 1: Stability of this compound in Methanol at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 40°C
0100100100
24
48
72
168 (1 week)
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation pathways, as recommended by ICH guidelines.

1. Materials:

  • This compound

  • Methanol or Acetonitrile (as co-solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with PDA or MS detector

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in a small amount of co-solvent and then dilute with the stressor solution to the final target concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a controlled light source.

  • Analysis: Analyze all stressed samples by HPLC-PDA or HPLC-MS to separate and identify the parent compound and any degradation products.

3. Data Presentation:

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours80°C
Heat (Solution)48 hours80°C
Light Exposure7 days25°C

Visualizations

experimental_workflow start Start: High Purity This compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in selected solvent) start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions Apply Stress Conditions aliquot->storage_conditions acid Acidic (0.1 M HCl) storage_conditions->acid base Basic (0.1 M NaOH) storage_conditions->base oxidative Oxidative (3% H2O2) storage_conditions->oxidative thermal Thermal (e.g., 60°C) storage_conditions->thermal photo Photolytic (Light Exposure) storage_conditions->photo analysis HPLC Analysis at Time Points (T=0, T=x, T=y...) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Analysis: - % Remaining - Degradant Profiling analysis->data end End: Stability Profile data->end

Caption: Forced degradation experimental workflow.

troubleshooting_logic issue Issue: Inconsistent Experimental Results check_stock Is the stock solution freshly prepared? issue->check_stock prepare_fresh Action: Prepare a fresh stock solution for each experiment. check_stock->prepare_fresh No check_assay_stability Is the compound stable in the aqueous assay buffer? check_stock->check_assay_stability Yes run_stability_assay Action: Perform a time-course stability study in the assay buffer using HPLC. check_assay_stability->run_stability_assay Unsure check_assay_stability->run_stability_assay No investigate_further Investigate other factors: - Assay component interactions - Adsorption to labware check_assay_stability->investigate_further Yes stable Compound is Stable run_stability_assay->stable unstable Compound is Unstable run_stability_assay->unstable adjust_protocol Action: Adjust experimental protocol: - Reduce incubation time - Add stabilizing agent (if possible) unstable->adjust_protocol

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Improving the Yield of Dammar-20(21)-en-3,24,25-triol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a dammarane-type triterpenoid (B12794562).[1][2] This class of compounds is known for a variety of potential pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects.[3] The primary documented natural source of this compound is Walsura robusta, a plant belonging to the Meliaceae family.[4]

Q2: Which solvents are most effective for the initial extraction of this compound?

Due to its polar nature, polar solvents are recommended for the extraction of this compound. Ethanol (B145695) and methanol (B129727) are commonly used for extracting triterpenoids. For a structurally similar dammarane (B1241002) derivative, a 95% ethanol solution at 60°C for 24 hours was found to provide optimal crude extract yield.

Q3: What are the key steps following initial solvent extraction to purify this compound?

Post-extraction processing is crucial for isolating the target compound. A typical workflow involves:

  • Solvent Evaporation: The initial solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), dichloromethane) to separate compounds based on their polarity. Triterpenoids are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using techniques like column chromatography (often with silica (B1680970) gel) and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

  • Crystallization: The final step to obtain a highly pure compound is often crystallization from a suitable solvent system, such as a chloroform-methanol mixture.

Q4: How can I improve the overall yield of the extraction process?

Several factors can be optimized to improve the yield:

  • Extraction Technique: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be more efficient than traditional maceration or reflux extraction.[5]

  • Process Optimization: Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize extraction parameters such as solvent concentration, temperature, extraction time, and solvent-to-solid ratio for maximum yield.[6]

  • Plant Material: The age, species, and growing conditions of the plant material can significantly impact the content of the target saponin.[7]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the extraction and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Crude Extract Yield 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Improper particle size of plant material.1. Test a range of polar solvents (e.g., different concentrations of aqueous ethanol or methanol).2. Incrementally increase the extraction time and/or temperature, while monitoring for potential degradation of the target compound.3. Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Highly Viscous Extract Co-extraction of polysaccharides.[7]1. Perform a pre-extraction step with a less polar solvent to remove some interfering compounds.2. Consider enzymatic hydrolysis to break down polysaccharides, with careful optimization to avoid degrading the target compound.3. Use precipitation with a suitable anti-solvent to selectively precipitate either the saponins (B1172615) or the polysaccharides.[7]
Poor Separation in Column Chromatography 1. Inappropriate solvent system for elution.2. Co-elution of structurally similar compounds.3. Irreversible adsorption to the stationary phase.1. Systematically optimize the mobile phase. A common system for saponins is a mixture of chloroform, methanol, and water.[8]2. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak resolution. 3. If using a silica gel column, consider switching to a different stationary phase like C18 or employing a different purification technique such as high-speed counter-current chromatography.[8]
Difficulty in Crystallization 1. Presence of impurities.2. Suboptimal solvent system or temperature.1. Ensure the purity of the compound using analytical techniques like HPLC before attempting crystallization.2. Experiment with different solvent systems and temperatures (e.g., room temperature, 4°C) to find the optimal conditions for crystal formation.[8] Seeding with a few existing crystals can also initiate crystallization.[8]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the extraction of dammarane-type triterpenoids and related compounds. This data can serve as a reference for optimizing your extraction protocols.

Table 1: Example of Extraction Yields from Plant Material

Plant MaterialExtraction MethodSolventYield of Crude ExtractReference
Aglaia cucullata stem bark (3.5 kg)MacerationEthanol525 g[7]
Walsura robusta barkMaceration95% Ethanol12.4% (w/w)

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for Triterpenoid Saponins

ParameterOptimal ConditionResulting Triterpenoid Saponin ContentReference
Extraction Time33.6 minutes2.337%[7]
Temperature78.2°C2.337%[7]
Solvent/Sample Ratio26.1/1 mL/g2.337%[7]

Table 3: Crystallization Efficiency of a Dammarane Derivative

Solvent Ratio (CHCl₃:MeOH)Temperature (°C)Crystal Yield (from 370 mg semi-pure fraction)Purity (%)
1:14116 mg99.1
2:12589 mg97.8
3:1-2064 mg95.4

Experimental Protocols

1. General Protocol for Extraction and Isolation of Dammarane-Type Triterpenoids

This protocol is adapted from the successful isolation of dammarane-type triterpenoids from Aglaia cucullata and can be used as a starting point for the extraction of this compound.[7]

  • Plant Material Preparation: Dry the plant material (e.g., stem bark of Walsura robusta) at room temperature and grind it into a fine powder.

  • Maceration:

    • Soak the powdered plant material in ethanol (e.g., 5 L of ethanol for every 1 kg of plant material) at room temperature for 5 days.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • The dammarane-type triterpenoids are typically enriched in the n-hexane and ethyl acetate fractions.

  • Column Chromatography:

    • Subject the enriched fraction to vacuum liquid chromatography (VLC) or column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification:

    • Combine fractions containing the compound of interest and further purify using a C18 reversed-phase column or semi-preparative HPLC.

    • A common mobile phase for HPLC purification of similar compounds is a mixture of acetonitrile (B52724) and water.

2. Protocol for Microwave-Assisted Extraction (MAE) of Triterpenoids

This protocol provides a general guideline for using MAE to improve extraction efficiency, based on optimized conditions for triterpenoids from Lactuca indica.[9]

  • Sample Preparation: Place the powdered plant material in an extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., aqueous ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[9]

  • Microwave Extraction:

    • Set the microwave power to an optimized level (e.g., 400 W).[9]

    • Set the extraction time to an optimized duration (e.g., 60 minutes).[9]

  • Post-Extraction:

    • After extraction, cool the mixture and filter to separate the extract from the plant residue.

    • Proceed with solvent evaporation and purification as described in the general protocol.

Visualizations

experimental_workflow plant_material Powdered Plant Material (Walsura robusta) maceration Maceration with Ethanol plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Enriched Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography hplc Semi-Preparative HPLC (C18 Column) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A typical experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Final Yield check_crude Check Crude Extract Yield start->check_crude check_purification Analyze Purification Steps start->check_purification low_crude Low Crude Yield check_crude->low_crude high_crude Sufficient Crude Yield check_purification->high_crude optimize_extraction Optimize Extraction: - Solvent - Temperature - Time - Technique (UAE/MAE) low_crude->optimize_extraction Yes poor_separation Poor Separation in Chromatography high_crude->poor_separation Yes crystallization_fail Crystallization Failure high_crude->crystallization_fail No, but fails later optimize_chromatography Optimize Chromatography: - Solvent System - Stationary Phase poor_separation->optimize_chromatography optimize_crystallization Optimize Crystallization: - Check Purity - Solvent System - Temperature crystallization_fail->optimize_crystallization

Caption: A logical troubleshooting guide for addressing low yield issues during extraction.

signaling_pathway dammarane Dammarane-Type Triterpenoid (e.g., CKN, a ginsenoside derivative) lxr LXRα (Liver X Receptor alpha) dammarane->lxr activates translocation Nuclear Translocation lxr->translocation abca1 ABCA1 Expression translocation->abca1 promotes cholesterol_efflux Increased Cholesterol Efflux from Macrophages abca1->cholesterol_efflux atherosclerosis Attenuation of Atherosclerosis cholesterol_efflux->atherosclerosis

Caption: Postulated signaling pathway for a related dammarane triterpenoid in attenuating atherosclerosis.

References

Technical Support Center: Cell-Based Assay Interference with Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the natural triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol. The information provided addresses common issues and potential artifacts in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability results using an MTT or XTT assay show increased viability at high concentrations of this compound, which contradicts my expectations of cytotoxicity. What could be the cause?

A1: This is a common artifact observed with triterpenoids and other antioxidant compounds. This compound, due to its chemical nature, can directly reduce tetrazolium salts (like MTT and XTT) to their colored formazan (B1609692) products in a cell-free environment.[1] This chemical reduction is independent of cellular metabolic activity, leading to a false-positive signal that can mask the compound's true cytotoxic effects.[1]

Q2: How can I confirm if this compound is directly interfering with my tetrazolium-based assay?

A2: To confirm interference, you should run a cell-free control. Prepare wells containing your complete cell culture medium and the various concentrations of this compound that you are testing, but do not add any cells. Add the MTT or XTT reagent and incubate for the same duration as your experimental plates. If a color change occurs, it indicates direct reduction of the tetrazolium salt by the compound.[1]

Q3: Are there alternative cell viability assays that are less susceptible to interference by this compound?

A3: Yes, several alternative assays are recommended when working with potentially interfering compounds like triterpenoids. These include:

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to cell number, and is not dependent on cellular metabolism.[1]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels, a direct indicator of metabolically active cells. This method is generally less prone to interference from colored or fluorescent compounds.[1]

  • LDH Release Assay: This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize some types of interference.

Q4: I am having trouble dissolving this compound for my cell-based assays. What is the recommended solvent?

A4: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in your cell culture medium to the final desired concentrations. Always ensure the final DMSO concentration in your assay wells is non-toxic to your cells (typically below 0.5%) and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What are the known biological activities of this compound that might influence my experimental results?

A5: this compound is a bioactive triterpenoid with several reported activities, including antiviral, cytotoxic, and anti-inflammatory properties.[3] Structurally related dammarane (B1241002) triterpenoids have been shown to induce apoptosis and autophagy, as well as modulate key signaling pathways such as STAT3 and ERK.[4][5][6] These activities should be considered when interpreting your experimental data.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
Symptom Potential Cause Troubleshooting Steps & Solutions
High background absorbance/fluorescence in compound-only control wells. Direct reduction of assay reagent (e.g., MTT, resazurin) by this compound.[1]1. Confirm Interference: Run a cell-free control with the compound and assay reagent. 2. Switch Assay: Use a non-metabolic endpoint assay like the SRB assay or an ATP-based assay.[1]
Bell-shaped dose-response curve (lower cytotoxicity at higher concentrations). Compound precipitation at higher concentrations, or significant interference with the assay readout.1. Check Solubility: Visually inspect the wells for any precipitate under a microscope. 2. Adjust Dilutions: Prepare fresh serial dilutions for each experiment. 3. Use Alternative Assay: Employ an assay less prone to interference.
High variability between replicate wells. Uneven cell seeding, edge effects in the microplate, or compound instability.1. Improve Cell Seeding Technique: Ensure a homogenous cell suspension and careful pipetting. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Prepare Fresh Compound Solutions: Avoid repeated freeze-thaw cycles of the stock solution.
Data Summary: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C30H52O3[7]
Molecular Weight 460.73 g/mol [7]
Solubility DMSO[2]
Storage Condition 2-8°C[8]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates 4-5 times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly decant the SRB solution and wash the plates 4-5 times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5-10 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.

Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Visualizations

Signaling Pathways

Dammarane-type triterpenoids have been reported to induce apoptosis through both intrinsic and extrinsic pathways and may also modulate other signaling cascades.

G cluster_0 This compound Effects cluster_1 Apoptosis Induction cluster_2 Other Pathway Modulation DMT This compound Caspase8 Caspase-8 activation DMT->Caspase8 Caspase9 Caspase-9 activation DMT->Caspase9 STAT3 STAT3 Pathway DMT->STAT3 Inhibition ERK ERK Pathway DMT->ERK Inhibition CellCycle Cell Cycle Arrest DMT->CellCycle Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

A logical workflow is crucial to identify and mitigate assay interference.

G Start Start: Cell Viability Assay with DMT Assay Perform Tetrazolium-based Assay (e.g., MTT, XTT) Start->Assay Check Unexpected Results? (e.g., increased viability) Assay->Check CellFree Run Cell-Free Control (DMT + Medium + Assay Reagent) Check->CellFree Yes Proceed Proceed with Experiment Check->Proceed No Interference Color Change Observed? CellFree->Interference Alternative Switch to Alternative Assay (SRB, ATP-based, etc.) Interference->Alternative Yes NoInterference No Interference Detected Troubleshoot Other Parameters (e.g., cell seeding, compound stability) Interference->NoInterference No Alternative->Proceed

Caption: Troubleshooting workflow for assay interference.

References

Technical Support Center: Dammar-20(21)-en-3,24,25-triol Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammar-20(21)-en-3,24,25-triol. The information is designed to assist in the optimization of dose-response experiments and to address common challenges encountered during these procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is a typical concentration range to start with for a dose-response curve of this compound?

A2: For initial screening, a broad concentration range is recommended, spanning several orders of magnitude (e.g., 0.1 µM to 100 µM). This will help in identifying the dynamic range of the compound's activity and in determining the approximate IC50 or EC50 value. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50/EC50 for more precise characterization.

Q3: How long should I incubate the cells with this compound before assessing cell viability?

A3: The optimal incubation time is cell-line dependent and is also influenced by the biological question being addressed. A common starting point is to perform a time-course experiment, for example, measuring cell viability at 24, 48, and 72 hours of treatment. This will help determine the time point at which the compound exerts its maximum effect.

Q4: Which cell viability assay is recommended for use with this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2] However, it is important to verify that the compound does not directly interfere with the MTT reagent. If interference is suspected, alternative assays such as the LDH (lactate dehydrogenase) assay for cytotoxicity or a luminescent ATP-based assay for viability should be considered.

Troubleshooting Guides

Problem ID Issue Potential Cause(s) Suggested Solution(s)
DDC-01 High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent compound dilution. 3. Edge effects in the microplate. 4. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay).1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding. 2. Prepare fresh serial dilutions for each experiment. Vortex stock solutions before dilution. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Ensure complete mixing of the solubilization solution (e.g., DMSO) in each well. Incubate for a sufficient time to dissolve all crystals.[3]
DDC-02 No dose-dependent effect observed. 1. The concentration range is not appropriate (too high or too low). 2. The incubation time is too short. 3. The compound has degraded. 4. The cell line is resistant to the compound.1. Test a broader range of concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C). 4. Consider using a different cell line or a positive control compound known to induce a response.
DDC-03 Precipitation of the compound in the culture medium. The solubility limit of the compound in the aqueous culture medium has been exceeded.1. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. 2. Visually inspect the wells for any precipitate after adding the compound. 3. If precipitation occurs at higher concentrations, note this as the upper limit for your experiments.
DDC-04 High background in the MTT assay (wells without cells). The compound may be directly reducing the MTT reagent.1. Run a cell-free control with the compound and MTT reagent. 2. If a color change is observed, the compound is interfering with the assay. 3. Switch to a different viability assay that measures a different cellular parameter (e.g., LDH, ATP levels).[2]

Experimental Protocols

Protocol 1: Cell Seeding and Treatment
  • Culture cells to approximately 80% confluency.

  • Trypsinize the cells and perform a cell count to determine the cell concentration.

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare a 100X stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in serum-free medium to prepare 2X working concentrations of the compound.

  • Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: MTT Cell Viability Assay
  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Bradford Protein Assay for Normalization

In experiments where the total cell number is a critical parameter, a protein assay can be used for normalization.

  • After the treatment period, wash the cells twice with ice-cold PBS.

  • Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).

  • Prepare a set of protein standards using Bovine Serum Albumin (BSA) with known concentrations.[5]

  • Add Bradford reagent to a small aliquot of each cell lysate and the BSA standards in a new 96-well plate.[5][6]

  • Incubate for 5-10 minutes at room temperature.[5]

  • Measure the absorbance at 595 nm.[6]

  • Generate a standard curve from the BSA readings and determine the protein concentration of each cell lysate. This can be used to normalize the results from other assays.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Cancer Cell Line (48h Incubation)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.2540.089100.0
0.11.2310.09298.2
11.1050.07688.1
50.8760.06569.8
100.6220.05149.6
250.3450.04327.5
500.1580.03112.6
1000.1120.0258.9

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for generating a dose-response curve.

Given that this compound has been reported to have anti-inflammatory and cytotoxic effects, the following signaling pathways are provided as general representations of pathways that may be modulated by this compound.

NFkB_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation dammar This compound dammar->ikk Inhibition? gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_nuc->gene_transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

Apoptosis_Signaling cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway dammar This compound bcl2 Bcl-2 Family (e.g., Bax, Bak) dammar->bcl2 Activation? mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 casp9->casp3 Activation apoptosome->casp9 Activation apoptosis Apoptosis casp3->apoptosis

Caption: Potential induction of the intrinsic apoptosis pathway.

References

Preventing degradation of "Dammar-20(21)-en-3,24,25-triol" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dammar-20(21)-en-3,24,25-triol during storage and experimentation.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that can cause the degradation of this compound?

    A1: The main factors contributing to the degradation of dammarane-type triterpenoids, including this compound, are exposure to acidic conditions, high temperatures, light, and oxidizing agents.[1][2][3][4] The exocyclic double bond at the C20-C21 position is particularly susceptible to oxidation and acid-catalyzed rearrangements.

  • Q2: What are the recommended long-term storage conditions for solid this compound?

    A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 4°C is acceptable. It is crucial to minimize exposure to atmospheric oxygen.

  • Q3: How should I store solutions of this compound?

    A3: Solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, purged with an inert gas (e.g., argon or nitrogen), at -20°C for no longer than a few days. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic or acidic solvents.

  • Q4: I observe a new peak in my HPLC chromatogram after storing my compound. What could it be?

    A4: A new peak likely indicates the formation of a degradation product. Given the structure of this compound, potential degradation products could arise from oxidation of the C20-C21 double bond, leading to the formation of epoxides, diols, or cleavage products.[5] Acid-catalyzed rearrangement of the side chain is also a possibility. Further characterization by LC-MS or NMR would be necessary for definitive identification.

  • Q5: Can I heat my sample to aid dissolution?

    A5: Gentle warming may be acceptable for a short duration, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[1] If possible, use sonication at room temperature to aid dissolution.

Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
Loss of compound potency or activity over time. Degradation of the parent compound.1. Verify storage conditions (temperature, light protection, atmosphere).2. Perform a purity analysis (e.g., HPLC) to check for degradation products.3. Prepare fresh solutions for each experiment.
Appearance of unknown peaks in analytical data (HPLC, LC-MS). Chemical degradation due to improper storage or handling.1. Review the solvent used; avoid acidic or reactive solvents.2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times.3. Ensure the compound is not exposed to light or excessive heat during sample preparation.
Inconsistent experimental results. Inconsistent purity of the compound due to degradation.1. Implement a routine quality control check of the compound's purity before use.2. Aliquot the solid compound upon receipt to minimize freeze-thaw cycles of the entire stock.
Discoloration of the solid compound. Potential oxidation or polymerization.1. Discard the discolored material.2. Ensure future storage is under an inert atmosphere.

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[3][4][6][7]

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

c. Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the degradation products.

2. HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a final concentration of 0.5 mg/mL.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradation Peak (Retention Time)
0.1 M HCl, 60°C, 24h 15.2%212.5 min
0.1 M NaOH, 60°C, 24h 5.8%114.1 min
3% H₂O₂, RT, 24h 22.5%310.8 min
Dry Heat, 105°C, 48h 8.1%113.2 min
Photolysis, 24h 4.5%111.9 min

Table 2: Recommended Storage Conditions and Expected Shelf-Life

FormStorage TemperatureAtmosphereLight ConditionExpected Shelf-Life
Solid -20°CInert Gas (Argon/Nitrogen)Protected from light> 2 years
Solid 4°CInert Gas (Argon/Nitrogen)Protected from light~ 6 months
Solution in Aprotic Solvent -20°CInert Gas (Argon/Nitrogen)Protected from light< 1 week

Visualizations

G Workflow for Investigating Degradation of this compound cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal Stress (105°C, Solid) Stock_Solution->Thermal Expose to Stress Photo Photolytic Stress (Light Exposure) Stock_Solution->Photo Expose to Stress HPLC_MS HPLC-UV/MS Analysis Acid->HPLC_MS Analyze Samples Base->HPLC_MS Analyze Samples Oxidation->HPLC_MS Analyze Samples Thermal->HPLC_MS Analyze Samples Photo->HPLC_MS Analyze Samples Characterization Characterize Degradants (NMR, MS/MS) HPLC_MS->Characterization Identify Peaks Method_Validation Validate Stability-Indicating Method HPLC_MS->Method_Validation Stability_Profile Establish Stability Profile Characterization->Stability_Profile

Caption: Workflow for forced degradation studies.

G Hypothetical Degradation Pathway of this compound cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_acid Acidic Conditions (H+) Parent This compound Epoxide 20,21-Epoxide Derivative Parent->Epoxide Oxidation Rearrangement Side-chain Rearranged Isomer Parent->Rearrangement Acid Catalysis Diol 20,21,24,25-Tetraol Epoxide->Diol Hydrolysis

Caption: Potential degradation pathways.

References

Technical Support Center: Scaling Up Purification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of Dammar-20(21)-en-3,24,25-triol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of this compound and related dammarane (B1241002) triterpenoids.

Column Chromatography (Silica Gel)

  • Question: Why am I observing poor separation and significant peak tailing on my silica (B1680970) gel column?

    • Answer: Peak tailing and poor resolution are common when purifying polar compounds like triterpenoid (B12794562) saponins (B1172615) on silica gel.[1] Consider the following troubleshooting steps:

      • Solvent System Optimization: The polarity of your mobile phase is critical. A gradient elution from a non-polar to a more polar solvent system, such as hexane-ethyl acetate (B1210297), is often effective.[2] Systematically adjust the gradient profile to improve separation.

      • Acid/Base Addition: Adding a small amount of a modifier like formic acid (0.1%) to your mobile phase can improve peak shape by suppressing interactions between the compound and free silanol (B1196071) groups on the silica.[2]

      • Sample Loading: Ensure your crude sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can also improve resolution.

  • Question: My recovery of the target compound from the silica gel column is low. What could be the cause?

    • Answer: Low recovery can be due to irreversible adsorption to the stationary phase. Ensure the chosen solvent system is capable of eluting the compound. If the compound is highly polar, a more polar solvent system, potentially including methanol, may be necessary in the final elution steps. Also, verify that your compound is stable on silica gel over the duration of the chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Question: The target compound is not eluting from the C18 column, or the peaks are very broad. How can I fix this?

    • Answer: This issue often points to problems with the mobile phase composition or sample solubility.[1]

      • Check for Precipitation: this compound may precipitate on the column if the initial mobile phase is too aqueous. Ensure your sample is fully dissolved in the starting mobile phase before injection.[1]

      • Increase Organic Content: If the compound is strongly retained, you may need to increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase or use a steeper gradient.

      • Irreversible Adsorption: While less common on C18 columns, highly hydrophobic compounds can sometimes adsorb irreversibly. Consider using a different stationary phase or adding a modifier to the mobile phase.[1]

Crystallization

  • Question: I am having difficulty crystallizing the purified this compound. What factors should I consider?

    • Answer: Crystallization is influenced by purity, solvent choice, temperature, and concentration.

      • Purity: Ensure your compound is of high purity (>95%) before attempting crystallization.

      • Solvent System: Experiment with different solvent and anti-solvent combinations. A common system for this compound is chloroform-methanol.[2]

      • Temperature: Vary the temperature (e.g., room temperature, 4°C, -20°C) to find the optimal condition for crystal growth.[2] Slow evaporation at a controlled temperature can yield high-quality crystals.[2]

      • Seeding: If you have a small number of crystals, adding them to a supersaturated solution (seeding) can initiate crystallization.[1]

Quantitative Data Presentation

The following tables summarize quantitative data for the purification of this compound.

Table 1: Column Chromatography Parameters and Efficiency

Stationary PhaseColumn DimensionsEluent GradientTarget FractionPurity Gain (%)
Silica Gel 60120 cm × 5 cmHexane-EtOAc (8:2 → 0:10)Fraction 15–1868.2 → 89.7[2]
RP-1850 cm × 3 cmMeCN-H₂O (40:60 → 70:30)Fraction 22–2565.8 → 92.4[2]

Table 2: Semi-Preparative HPLC Parameters and Yield

ColumnDimensionsMobile PhaseFlow RateDetectionStarting MaterialYieldFinal Purity
C18250 mm × 10 mm, 5 µmMeCN-H₂O (52:48)2 mL/minUV at 203 nm100 mg (partially purified)32 mg>98%[2]

Table 3: Crystallization Efficiency

Solvent Ratio (CHCl₃:MeOH)Temperature (°C)Crystal Yield (from 370 mg semi-pure fraction)Purity (%)
1:14116 mg99.1[2]
2:12589 mg97.8[2]
3:1-2064 mg95.4[2]

Experimental Protocols

Protocol 1: Scaled-Up Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in hexane.

    • Pour the slurry into a glass column (e.g., 120 cm x 5 cm) and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for dry loading, adsorb the dissolved extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane-ethyl acetate 8:2).

    • Gradually increase the polarity of the mobile phase (e.g., to hexane-ethyl acetate 6:4, then to pure ethyl acetate).[2]

    • Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Combine the fractions containing the purified this compound based on TLC analysis.

    • Evaporate the solvent under reduced pressure to obtain the partially purified compound.

Protocol 2: Semi-Preparative RP-HPLC

  • System Preparation:

    • Equilibrate a semi-preparative C18 column (e.g., 250 mm × 10 mm, 5 µm) with the mobile phase (e.g., acetonitrile-water 52:48) at a flow rate of 2 mL/min.[2]

  • Sample Preparation:

    • Dissolve the partially purified compound from the silica gel step in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the separation at a suitable wavelength (e.g., 203 nm).[2]

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction, often requiring lyophilization if a significant amount of water is present, to obtain the highly purified compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Dammarane Saponins (General Approach)

  • Solvent System Selection:

    • Select a suitable two-phase solvent system. A common system for triterpene saponins is chloroform-methanol-water (e.g., 4:4:2 v/v/v).[3][4]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Column Preparation:

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase).

  • Sample Injection:

    • Dissolve the crude or partially purified extract in a mixture of the upper and lower phases.

    • Inject the sample into the column.

  • Elution and Fraction Collection:

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800 rpm).[3]

    • Monitor the effluent and collect fractions. Due to the weak UV absorbance of many saponins, an Evaporative Light Scattering Detector (ELSD) is often used.[3][4]

  • Analysis:

    • Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.

Mandatory Visualizations

experimental_workflow start Crude Extract silica Silica Gel Column Chromatography start->silica Initial Purification hplc Semi-Preparative RP-HPLC silica->hplc Further Purification crystallization Crystallization hplc->crystallization Final Polishing final_product Pure this compound crystallization->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Separation in Column Chromatography solution1 Optimize Solvent Gradient start->solution1 solution2 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) start->solution2 solution3 Use Dry Loading Technique start->solution3 solution4 Check for Compound Degradation on Silica start->solution4

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Dammar-20(21)-en-3,24,25-triol and Protopanaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of two dammarane-type triterpenoids: Dammar-20(21)-en-3,24,25-triol (DMT) and Protopanaxadiol (PPD). This document synthesizes available experimental data to facilitate an objective comparison of their performance in various biological assays.

Introduction

This compound (DMT) and Protopanaxadiol (PPD) are structurally related tetracyclic triterpenes belonging to the dammarane (B1241002) family. PPD is a well-characterized aglycone metabolite of various ginsenosides (B1230088) found in Panax species and is known for its diverse pharmacological effects.[1] DMT, isolated from sources such as Walsura robusta, is a less extensively studied compound but has demonstrated a range of biological activities.[2] This guide aims to collate and compare the existing scientific evidence on the cytotoxic, anti-inflammatory, and neuroprotective activities of these two compounds.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data available for the biological activities of DMT and PPD. It is important to note that the experimental conditions, including cell lines and assay methods, often differ, which should be taken into consideration when making direct comparisons.

Table 1: Comparative Cytotoxic Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 ValueCitation
This compound (DMT) HL-60Promyelocytic Leukemia10-30 µM[3]
HepG2Hepatocellular Carcinoma10-30 µM[3]
Protopanaxadiol (PPD) HCT-116Colorectal Carcinoma>60 µM[4]
SW-480Colorectal Adenocarcinoma>60 µM[4]
MCF-7Breast Adenocarcinoma>60 µM[4]
Int-407Human Embryonic Intestine23 µg/mL (~50 µM)[5]
Caco-2Colorectal Adenocarcinoma24 µg/mL (~52 µM)[5]
LX-2Human Hepatic Stellate2.05 ± 0.59 µM[6]
HEC-1AEndometrial Cancer3.5 µM[7]

Note: Direct comparison is challenging due to variations in experimental setups. PPD's cytotoxicity appears to be highly cell-line dependent, with potent activity observed in hepatic stellate and endometrial cancer cells. Data for DMT is currently limited to a range on two cell lines.

Table 2: Comparative Anti-inflammatory and Neuroprotective Activities
CompoundBiological ActivityModel SystemKey FindingsCitation
This compound (DMT) Anti-inflammatoryLipopolysaccharide (LPS)-stimulated macrophagesSignificant reduction in TNF-α and IL-6 levels.[3]
NeuroprotectiveOxidative stress-induced neuronal damage modelMitigation of neuronal death through antioxidant mechanisms.[6]
Protopanaxadiol (PPD) Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesInhibition of NO production and expression of IL-1β and MCP-1.[6]
NeuroprotectiveGlutamate-induced excitotoxicity in PC12 cellsSuppression of apoptosis and mitochondrial damage.[4][]

Experimental Protocols

Cytotoxicity Assays

MTT Assay for Protopanaxadiol (PPD) Cytotoxicity:

This protocol is adapted from studies on various cancer cell lines.[4][5]

  • Cell Seeding: Seed cells (e.g., HCT-116, MCF-7, PC12) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of PPD (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with final concentration not exceeding 0.1%). Include a vehicle control group.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A similar MTT-based protocol was used to determine the IC50 range for this compound on HL-60 and HepG2 cells.[3]

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay for Protopanaxadiol (PPD) in LPS-stimulated Macrophages:

This protocol is based on studies using RAW264.7 macrophage cells.[6]

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of PPD for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only treated group.

A similar experimental setup involving LPS-stimulated macrophages was used to assess the anti-inflammatory effects of this compound by measuring TNF-α and IL-6 levels, likely via ELISA.[3]

Neuroprotection Assays

Neuroprotection Assay for Protopanaxadiol (PPD) against Glutamate-Induced Excitotoxicity:

This protocol is based on studies using PC12 cells.[4][]

  • Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them with Nerve Growth Factor (NGF) for several days.

  • Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of PPD (e.g., 5, 10, 20 µM) for 2 hours.

  • Glutamate-Induced Injury: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 5 mM) for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Apoptosis Assessment (optional):

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Alternatively, use Hoechst 33342 staining to observe nuclear morphology changes indicative of apoptosis.

A similar principle of inducing oxidative stress and measuring cell viability would be applied to assess the neuroprotective effects of this compound.[6]

Signaling Pathways and Mechanisms of Action

Protopanaxadiol (PPD)

PPD has been shown to modulate several key signaling pathways implicated in cancer, inflammation, and neuronal survival.

  • Anticancer Mechanisms: PPD can inhibit the proliferation of cancer cells by targeting multiple signaling pathways, including NF-κB, JNK, and MAPK/ERK.[5] In some cancer cells, PPD induces paraptosis, a form of non-apoptotic cell death, which is associated with the generation of reactive oxygen species (ROS) and subsequent activation of the NF-κB pathway. In hepatic stellate cells, PPD induces apoptosis through the activation of the LKB1-AMPK pathway.[6]

  • Anti-inflammatory Mechanisms: The anti-inflammatory effects of PPD are largely attributed to its ability to suppress the NF-κB signaling pathway. It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

  • Neuroprotective Mechanisms: PPD's neuroprotective effects against glutamate-induced excitotoxicity are mediated by the suppression of apoptosis and the preservation of mitochondrial function.[4][] This includes the inhibition of caspase-3 cleavage and a reduction in ROS production.

Protopanaxadiol_Signaling_Pathways PPD Protopanaxadiol (PPD) LKB1 LKB1 PPD->LKB1 activates ROS ROS PPD->ROS induces IKK IKK PPD->IKK inhibits IkBa IκBα Degradation PPD->IkBa inhibits JNK JNK Pathway PPD->JNK inhibits MAPK_ERK MAPK/ERK Pathway PPD->MAPK_ERK inhibits Mitochondria Mitochondrial Dysfunction PPD->Mitochondria prevents Caspase3 Caspase-3 Activation PPD->Caspase3 inhibits AMPK AMPK LKB1->AMPK activates Apoptosis_HSC Apoptosis (Hepatic Stellate Cells) AMPK->Apoptosis_HSC induces NFkB_activation NF-κB Activation ROS->NFkB_activation activates Paraptosis Paraptosis (Cancer Cells) NFkB_activation->Paraptosis contributes to IKK->IkBa NFkB_translocation NF-κB (p65) Translocation IkBa->NFkB_translocation inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes activates Cancer_Proliferation Cancer Cell Proliferation JNK->Cancer_Proliferation MAPK_ERK->Cancer_Proliferation Apoptosis_Neuron Apoptosis (Neurons) Mitochondria->Apoptosis_Neuron Caspase3->Apoptosis_Neuron

Caption: Protopanaxadiol (PPD) signaling pathways in various cell types.

This compound (DMT)

The precise molecular mechanisms and signaling pathways modulated by DMT are not as well-defined as those of PPD. However, available evidence suggests the following:

  • Anti-inflammatory Mechanism: DMT has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[3] This suggests a potential interaction with inflammatory signaling pathways, possibly including the NF-κB pathway, although this has not been explicitly demonstrated.

  • Neuroprotective Mechanism: The neuroprotective effects of DMT are attributed to its antioxidant properties.[6] It likely mitigates neuronal damage by scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are key events in many neurodegenerative processes. The specific antioxidant pathways involved require further investigation.

  • Cytotoxic Mechanism: DMT induces apoptosis in cancer cells, but the specific signaling cascades leading to this outcome have not been fully elucidated.

Dammar_20_21_en_3_24_25_triol_Signaling_Pathways DMT This compound (DMT) Inflammatory_Cytokines TNF-α, IL-6 DMT->Inflammatory_Cytokines reduces Oxidative_Stress Oxidative Stress (e.g., ROS) DMT->Oxidative_Stress mitigates Cancer_Cells Cancer Cells DMT->Cancer_Cells acts on LPS_Stimulation LPS Stimulation Macrophages Macrophages LPS_Stimulation->Macrophages Macrophages->Inflammatory_Cytokines produce Neurons Neurons Oxidative_Stress->Neurons Neuronal_Death Neuronal Death Neurons->Neuronal_Death Apoptosis Apoptosis Cancer_Cells->Apoptosis undergoes

Caption: Postulated mechanisms of action for this compound (DMT).

Conclusion

Both this compound and Protopanaxadiol exhibit promising cytotoxic, anti-inflammatory, and neuroprotective properties. Protopanaxadiol is a more extensively studied compound with a significant body of literature detailing its specific IC50 values across numerous cell lines and its well-defined interactions with key signaling pathways such as NF-κB, JNK, MAPK/ERK, and LKB1-AMPK.

This compound also shows potential in these therapeutic areas; however, the currently available public data is less comprehensive. While initial studies have indicated its cytotoxic potential with IC50 values in the low micromolar range and its ability to modulate inflammatory and oxidative stress responses, further research is required to establish its precise mechanisms of action and to provide a more direct and quantitative comparison with Protopanaxadiol.

For researchers and drug development professionals, Protopanaxadiol currently offers a more robust dataset for further investigation and development. This compound represents a promising but less characterized lead compound that warrants more in-depth studies to fully elucidate its therapeutic potential and to allow for a more definitive comparison of its activity relative to other dammarane triterpenoids.

References

A Comparative Guide to Dammar-20(21)-en-3,24,25-triol and Its Synthetic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dammar-20(21)-en-3,24,25-triol, a naturally occurring dammarane-type triterpenoid (B12794562), has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of its biological performance against various synthetic analogs, supported by experimental data. The focus is on key areas of pharmacological relevance: cytotoxic and anti-inflammatory activities, and the modulation of critical signaling pathways.

Comparative Analysis of Biological Activity

The following sections present a summary of the biological activities of this compound and its synthetic analogs. It is important to note that the data presented has been collated from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cytotoxic Activity

The cytotoxic potential of dammarane-type triterpenoids is a key area of investigation for anticancer drug development. Modifications to the parent structure can significantly influence this activity.

Table 1: Comparative Cytotoxicity (IC50 µM) of Dammarane-Type Triterpenoids and Analogs against Various Cancer Cell Lines

Compound/AnalogMCF-7 (Breast)B16-F10 (Melanoma)P-388 (Murine Leukemia)LNCaP (Prostate)PC3 (Prostate)HCT-8 (Colon)DU145 (Prostate)
This compoundData not availableData not availableData not availableData not availableData not availableData not availableData not available
20S-hydroxydammar-24-en-3-on>100>100Data not availableData not availableData not availableData not availableData not available
3β-acetyl-20S,24S-epoxy-25-hydroxydammaraneData not availableData not available8.02 ± 0.06Data not availableData not availableData not availableData not available
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD)Data not availableData not availableData not availableLow µM rangeLow µM rangeData not availableData not available
Ginsenoside Rh2Data not availableData not availableData not availableMid-µM rangeMid-µM rangeData not availableData not available
20(S)-protopanaxadiolData not availableData not availableData not availableMid-µM rangeMid-µM rangeData not availableData not available
20(S)-Dammar-25(26)-ene-3β,12β,20-triolData not availableData not availableData not availableData not availableData not available31.6 µg/mLData not available
Cycloartane-3,24,25-triolData not availableData not availableData not availableData not availableData not availableData not available1.67±0.18

Note: Direct comparison is challenging due to variations in experimental methodologies across different studies.

Structure-Activity Relationship Insights:

  • Modification at C-3: The presence of a ketone group at the C-3 position appears to be crucial for enhancing cytotoxic activity compared to a hydroxyl group.

  • Side Chain Modifications: Alterations in the side chain, such as the introduction of an acetyl group or methoxy (B1213986) group, can significantly impact cytotoxicity. For instance, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD) demonstrated high potency against prostate cancer cells[1].

Anti-inflammatory Activity and LXRα Activation

A novel synthetic dammarane (B1241002) triterpenoid, designated as CKN, has shown promising anti-inflammatory effects and the ability to activate the Liver X Receptor α (LXRα), a key regulator of lipid metabolism and inflammation[2].

Table 2: Anti-inflammatory and LXRα Agonist Activity of a Synthetic Dammarane Analog (CKN)

CompoundAssayCell LineKey Findings
CKNLXRα ActivationRAW264.7Significantly increased the nuclear translocation of LXRα.[2]
CKNAnti-inflammatoryRAW264.7Reduced the expression of pro-inflammatory cytokines TNF-α and IL-1β.[2]

Signaling Pathway Modulation

Dammarane-type triterpenoids exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Several dammarane triterpenoids have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Activation IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB Degradation Dammaranes Dammarane Triterpenoids Dammaranes->IKK_Complex Inhibition DNA DNA NF_kB_active->DNA Translocation & Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PDK1->Akt Phosphorylates Akt_active Akt (Active) Akt->Akt_active Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt_active->Downstream_Targets Activates/Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Dammaranes Dammarane Triterpenoids Dammaranes->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by dammarane triterpenoids.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

LXRα Activation Assay (Reporter Gene Assay)

This assay determines the ability of compounds to activate the LXRα nuclear receptor.

  • Cell Transfection: Co-transfect cells (e.g., HepG2) with an LXRα expression plasmid, an LXR response element (LXRE)-driven luciferase reporter plasmid, and a control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and a known LXRα agonist (e.g., T0901317) as a positive control for 24 hours.

  • Cell Lysis and Luciferase Assay: Follow the same procedure as the NF-κB Luciferase Reporter Assay.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound and its synthetic analogs represent a promising class of compounds with diverse biological activities. The data presented in this guide highlights the potential for these molecules in the development of novel therapeutics for cancer and inflammatory diseases. Further research focusing on the synthesis of novel analogs and direct comparative studies under standardized conditions is crucial to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The provided experimental protocols offer a foundation for researchers to conduct such comparative evaluations.

References

Validating the In Vivo Anti-inflammatory Effects of Dammar-20(21)-en-3,24,25-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Dammar-20(21)-en-3,24,25-triol (DMT), a triterpenoid (B12794562) isolated from plants of the Shorea and Walsura robusta genera.[1] As of late 2025, in vivo studies specifically validating the anti-inflammatory effects of isolated DMT have not been published. However, compelling in vitro data and in vivo evidence from extracts of its natural sources suggest its potential as a novel anti-inflammatory agent.

This document will objectively compare the available data for DMT with related natural extracts and established anti-inflammatory drugs, providing supporting experimental data and detailed protocols to guide future in vivo validation studies.

Comparative Efficacy: In Vitro vs. In Vivo Performance

Due to the absence of direct in vivo data for this compound, this comparison juxtaposes its known in vitro anti-inflammatory activity against the in vivo performance of the ethanolic extract of Shorea robusta resin (a natural source of DMT) and the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Etoricoxib. The primary model for in vivo comparison is the widely accepted carrageenan-induced paw edema assay in rats, a standard for acute inflammation assessment.

Table 1: Comparison of Anti-inflammatory Activity

Compound/ExtractTest SystemKey Efficacy DataMechanism of Action (Postulated/Established)
This compound (DMT) In Vitro (LPS-stimulated macrophages)Demonstrated reduction of pro-inflammatory cytokines.[1]Inhibition of pro-inflammatory cytokine production.
Ethanolic Extract of Shorea robusta Resin In Vivo (Carrageenan-induced rat paw edema)Significant reduction in edema volume at doses of 100 and 300 mg/kg.[2]Contains compounds that likely inhibit inflammatory mediators.
Diclofenac In Vivo (Carrageenan-induced rat paw edema)Significant paw swelling reduction: 56.17% at 5 mg/kg and 71.82% at 20 mg/kg.[3]Non-selective COX-1 and COX-2 inhibitor, reducing prostaglandin (B15479496) synthesis.
Etoricoxib In Vivo (Carrageenan-induced rat paw edema)70% inhibition of rat paw edema at a dose of 10 mg/kg.[4]Selective COX-2 inhibitor, reducing prostaglandin synthesis.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate acute inflammation.

  • Animals: Male Wistar albino rats are typically used and acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Vehicle Control (e.g., 1% v/v Tween-80 in saline)

    • Test Compound/Extract Groups (e.g., Shorea robusta extract at 30, 100, and 300 mg/kg, administered orally)

    • Positive Control Group (e.g., Etoricoxib at 10 mg/kg or Diclofenac at 5 and 20 mg/kg, administered orally)

  • Procedure:

    • The test compounds, extracts, or vehicle are administered to the respective animal groups, typically one hour before the induction of inflammation.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.

    • Paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Anti-inflammatory Assay: Cytokine Measurement in Macrophages

This assay assesses the direct impact of a compound on inflammatory signaling in immune cells.

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.

  • Procedure:

    • Macrophages are cultured in a suitable medium and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

    • Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell cultures.

    • After an incubation period, the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: Cytokine Inhibition Assay animal_prep Animal Acclimatization (Wistar Rats) grouping Grouping (Vehicle, Test, Positive Control) animal_prep->grouping dosing Oral Administration grouping->dosing induction Carrageenan Injection (Subplantar) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis_invivo Calculate % Edema Inhibition measurement->analysis_invivo cell_culture Macrophage Culture (RAW 264.7) treatment Pre-treatment with DMT cell_culture->treatment stimulation LPS Stimulation treatment->stimulation collection Supernatant Collection stimulation->collection elisa ELISA for Cytokines (TNF-α, IL-6) collection->elisa analysis_invitro Calculate % Cytokine Inhibition elisa->analysis_invitro

Caption: Workflow for in vivo and in vitro anti-inflammatory validation.

signaling_pathway cluster_nsaid NSAID Mechanism cluster_dmt Postulated DMT Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Damage arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation_nsaid Inflammation prostaglandins->inflammation_nsaid nsaids NSAIDs (Diclofenac, Etoricoxib) nsaids->cox Inhibition lps LPS tlr4 TLR4 Receptor lps->tlr4 signaling Intracellular Signaling (e.g., NF-κB, MAPK) tlr4->signaling nucleus Nucleus signaling->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription inflammation_dmt Inflammation cytokines->inflammation_dmt dmt Dammarane Triterpenoids (DMT) dmt->signaling Inhibition (Postulated)

Caption: Comparative signaling pathways for NSAIDs and postulated for DMT.

References

Comparative Analysis of the Cytotoxicity of Dammar-20(21)-en-3,24,25-triol and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of the natural triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol, against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. The information is intended to support preclinical research and drug discovery efforts in oncology.

Introduction to this compound

This compound is a triterpenoid compound that has been isolated from plants such as Walsura robusta.[1] Triterpenoids as a class are known for their diverse pharmacological activities, and various studies have indicated that this compound exhibits cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent.[2] Research indicates that this and structurally similar compounds can induce apoptosis in human cancer cells, making them candidates for further therapeutic development.[2]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and standard chemotherapeutic agents against various human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[3]

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time
This compound HL-60 (Human Promyelocytic Leukemia), HepG2 (Human Hepatocellular Carcinoma)Leukemia, Liver10 - 30 (Reported Range)Not Specified
Doxorubicin MCF-7Breast Cancer2.5024h
HeLaCervical Cancer2.9224h
A549Lung Cancer> 2024h
Cisplatin A549Lung Cancer7.4948h
HeLaCervical CancerVaries widely48-72h
MCF-7Breast CancerVaries widely48-72h
Paclitaxel SK-BR-3Breast Cancer~0.00372h
MDA-MB-231Breast Cancer~0.00572h
T-47DBreast Cancer~0.00272h
HeLaCervical Cancer0.00539Not Specified

Note: The IC50 values for this compound are presented as a reported range due to limited publicly available data on specific cell lines. The values for Doxorubicin, Cisplatin, and Paclitaxel are derived from various studies and demonstrate the variability inherent in cytotoxicity testing.[3]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound and reference drugs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism activated by cellular stress.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Cytotoxic Drug Cytotoxic Drug DNA Damage DNA Damage Cytotoxic Drug->DNA Damage Bax Bax DNA Damage->Bax activates Bak Bak DNA Damage->Bak activates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Bcl-2 Bcl-2 Bcl-2->Bax inhibits Bcl-xL Bcl-xL Bcl-xL->Bak inhibits Cytochrome c Cytochrome c Release MOMP->Cytochrome c Apaf1 Apaf-1 Cytochrome c->Apaf1 Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizer F->G H Read Absorbance (570nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

References

A Comparative Guide to Dammar-20(21)-en-3,24,25-triol Reference Standards for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and accurate quantification of bioactive compounds are paramount. This guide provides a comprehensive comparison of "Dammar-20(21)-en-3,24,25-triol" as a reference standard, detailing its analytical methodologies and comparing its performance with alternative dammarane (B1241002) triterpenoids. The information presented is supported by experimental data and detailed protocols to assist in the selection and application of the most suitable reference standards for your research needs.

Comparison of Bioactivity: this compound and Structurally Related Triterpenoids

The selection of a reference standard can be influenced by its biological relevance. The following table summarizes the cytotoxic effects of this compound and other dammarane-type triterpenoids against various cancer cell lines, providing a basis for comparing their potential as therapeutic agents and the necessity for their accurate quantification.

CompoundCell LineActivityIC50 (µM)
This compound HL-60 (promyelocytic leukemia)Cytotoxic10 - 30[1]
HepG2 (hepatocellular carcinoma)Cytotoxic10 - 30[1]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolLNCaP (prostate cancer)Induces apoptosis< 10[2][3]
PC3 (prostate cancer)Induces apoptosis< 10[2][3]
(E)-25-Hydroperoxydammar-23-en-3β,20-diolP-388 (murine leukemia)Cytotoxic5.89 ± 0.08 µg/mL[4]
Dammar-24-en-3α-olP-388 (murine leukemia)Cytotoxic9.09 ± 0.10 µg/mL[4]
20-Hydroxy-dammar-24-en-3-onP-388 (murine leukemia)Cytotoxic11.53 ± 0.08 µg/mL[4]
Dammar-24-en-3β, 20-diolP-388 (murine leukemia)Cytotoxic22.40 ± 0.11 µg/mL[4]

Analytical Methodologies for this compound Analysis

The accurate quantification of this compound relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization for these non-volatile triterpenoids.

Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability to this compound Directly applicable for purity assessment and quantification.Requires derivatization to increase volatility.
Sample Preparation Relatively simple, involving dissolution in a suitable solvent.More complex, involving a derivatization step.
Sensitivity High, with UV or MS detection.Very high, especially in selected ion monitoring (SIM) mode.
Resolution Excellent for complex mixtures.High, particularly with capillary columns.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is suitable for determining the purity of a this compound reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v). To improve peak resolution, 0.1% formic acid can be added.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a fixed volume (e.g., 20 µL) of the sample solution. Purity is calculated based on the area percentage of the main peak. A purity of ≥98% is often required for pharmacological studies.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Triterpenoid (B12794562) Analysis (General Protocol)

This protocol outlines a general procedure for the analysis of dammarane-type triterpenoids, which requires a derivatization step.

  • Derivatization:

    • Dry the sample containing the triterpenoid.

    • Add a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[5]

    • Incubate the mixture to allow for complete derivatization of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[5]

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized triterpenoids.[6]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[7]

  • Identification: Compound identification is based on the comparison of retention times and mass spectra with those of a derivatized reference standard.

Visualizing Molecular Interactions and Analytical Processes

To better understand the context in which this compound is studied, the following diagrams illustrate a potential signaling pathway it may influence and a typical experimental workflow for its analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6 Receptor JAK JAK IL-6R->JAK Activates Ras Ras IL-6R->Ras Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Dimerization Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) p-STAT3->Gene_Expression Translocates to Nucleus ERK ERK Ras->ERK Activates p-ERK p-ERK ERK->p-ERK p-ERK->Gene_Expression Translocates to Nucleus IL-6 IL-6 IL-6->IL-6R Binds This compound This compound This compound->STAT3 Inhibits Activation This compound->ERK Inhibits Activation

Caption: Putative signaling pathway influenced by this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Start Plant Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography) Concentration->Purification HPLC HPLC Analysis Purification->HPLC Derivatization Derivatization Purification->Derivatization Quantification Quantification (vs. Reference Standard) HPLC->Quantification Purity Purity Assessment HPLC->Purity GCMS GC-MS Analysis GCMS->Quantification Derivatization->GCMS End Report Quantification->End Purity->End

Caption: Experimental workflow for triterpenoid analysis.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Dammar-20(21)-en-3,24,25-triol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dammar-20(21)-en-3,24,25-triol derivatives, focusing on their structure-activity relationships in cytotoxic and anti-inflammatory applications. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows.

This compound, a naturally occurring triterpenoid (B12794562), has garnered significant interest for its diverse pharmacological activities, including antiviral and cytotoxic effects.[1] Modifications to its core structure have led to the development of numerous derivatives with enhanced or novel therapeutic properties. This guide delves into the intricate relationship between the chemical structure of these derivatives and their biological activity, offering a valuable resource for the design of new and more potent therapeutic agents.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives is profoundly influenced by their structural modifications. The following tables summarize the in vitro activities of various derivatives, providing a clear comparison of their potency.

Cytotoxic Activity of Dammarane-Type Triterpenoids

The cytotoxicity of dammarane (B1241002) derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

CompoundCell LineIC50 (µM)Reference
20S-hydroxy-dammar-24-en-3-onMCF-7 (Breast Cancer)>100[2][3][4]
20S-hydroxy-dammar-24-en-3-onB16-F10 (Melanoma)>100[2][3][4]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneMCF-7 (Breast Cancer)>100[2][3][4]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneB16-F10 (Melanoma)>100[2][3][4]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Colon Cancer)31.6 µg/mL[1]
Cycloartane-3,24,25-triolDU145 (Prostate Cancer)1.67±0.18[1]
Cycloartane-3,24,25-triolPC-3 (Prostate Cancer)2.226±0.28[1]
Enzyme Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives

A study on (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives revealed their potential as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for diabetes.

Compoundα-Glucosidase IC50 (µM)PTP1B IC50 (µM)Reference
Derivative 8489.8319.7[5][6]
Derivative 15--[5][6]
Derivative 26467.7269.1[5][6]
Derivative 42-134.9[5][6]
Suramin Sodium (Positive Control)-339.0[5][6]
Anti-inflammatory Activity of Dammarane Triterpenoids

Certain dammarane triterpenoid saponins (B1172615) isolated from Cyclocarya paliurus have demonstrated potent anti-inflammatory activity.

CompoundAnti-inflammatory Activity IC50 (µM)Reference
Cypaliuruside T (2)7.6[7]
Cypaliuruside U (3)8.1[7]
Dexamethasone (Positive Control)9.2[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Cytotoxicity Assay (PrestoBlue Assay)

This assay quantitatively measures the viability of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate until they reach the desired confluence.

  • Compound Treatment: Introduce the dammarane derivatives at various concentrations to the wells and incubate for a specified duration.

  • Reagent Addition: Add PrestoBlue™ cell viability reagent to each well.

  • Incubation: Incubate the plates for a designated period.

  • Measurement: Measure the absorbance or fluorescence of the wells using a microplate reader. The intensity of the color change is proportional to the number of viable cells.[1]

In Vitro Anti-inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of compounds on macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in 24-well plates.

  • Treatment: Incubate the cells with 100 µg/mL of ox-LDL (oxidized low-density lipoprotein) and the test compound for 24 hours.

  • Sample Collection: Harvest the culture media.

  • Cytokine Measurement: Determine the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the media using an ELISA kit.[8]

Visualizing Molecular Interactions and Processes

To better understand the complex biological processes and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_analysis Data Analysis start This compound modification Chemical Modification start->modification derivatives Synthesized Derivatives modification->derivatives cytotoxicity Cytotoxicity Assay derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assay derivatives->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assay derivatives->enzyme_inhibition ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 enzyme_inhibition->ic50 sar SAR Analysis ic50->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway receptor->mapk Signal nfkb NF-κB Pathway receptor->nfkb Signal pi3k PI3K/Akt Pathway receptor->pi3k Signal transcription Gene Transcription mapk->transcription nfkb->transcription pi3k->transcription apoptosis Apoptosis transcription->apoptosis inflammation Inflammation transcription->inflammation dammarane Dammarane Derivative dammarane->receptor Inhibits/Activates dammarane->nfkb Inhibits

Caption: Putative signaling pathways modulated by Dammarane derivatives leading to anti-inflammatory and apoptotic effects.

References

A Head-to-Head Comparison of Extraction Methods for Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of various methods for extracting Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with promising therapeutic potential. This compound is naturally found in plants such as Walsura robusta and species of the Shorea and Panax genera.[1] The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of the process.

This comparison examines conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection and optimization.

Comparative Analysis of Extraction Methods

The following table summarizes key quantitative parameters for different extraction methods applicable to dammarane-type triterpenoids, including this compound. It is important to note that direct comparative studies for this specific compound are limited; therefore, the data presented is a synthesis from studies on closely related dammarane (B1241002) saponins (B1172615) and triterpenoids from various plant sources.

Extraction Method Typical Solvent Temperature (°C) Time Pressure Reported Yield Key Advantages Key Disadvantages
Conventional Solvent Extraction (e.g., Soxhlet) Ethanol, MethanolReflux Temperature8 - 24 hoursAtmosphericVariable, can be exhaustiveSimple, well-establishedTime-consuming, large solvent volume, potential thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol20 - 78 °C15 - 60 minAtmosphericGenerally higher than conventional methods in shorter timeFast, efficient, reduced solvent and energy consumptionPotential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Ethanol~362 W (Power)~30 minAtmosphericCan be higher than UAE and conventional methodsVery fast, high efficiency, reduced solvent volumeRequires specialized equipment, potential for hotspots
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., Ethanol)40 - 70 °CVariableHigh Pressure (e.g., 20-40 MPa)Highly variable, dependent on co-solvent and parameters"Green" solvent, high selectivity, solvent-free extractHigh initial investment, complex operation

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of dammarane-type triterpenoids.

Protocol 1: Conventional Solvent Extraction (Soxhlet)

This protocol is a standard method for the exhaustive extraction of triterpenoids from plant material.

  • Sample Preparation: The dried and powdered plant material (e.g., bark of Walsura robusta) is accurately weighed.

  • Extraction: The powdered material is placed in a thimble and loaded into a Soxhlet extractor. The extractor is fitted with a condenser and a flask containing the extraction solvent (e.g., 95% ethanol).

  • Reflux: The solvent is heated to its boiling point and cycles through the plant material, extracting the compounds of interest. The extraction is typically run for 8-24 hours.

  • Solvent Evaporation: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Post-Extraction Processing: The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove lipids and other non-polar impurities. The aqueous phase, containing the more polar triterpenoids, is then collected for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction process.

  • Sample Preparation: A known quantity of the powdered plant material is suspended in the chosen solvent (e.g., 70% ethanol) in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or subjected to sonication with a probe. The extraction is carried out for a specified time (e.g., 30 minutes) and temperature (e.g., 60°C).

  • Filtration: The mixture is then filtered to separate the plant residue from the liquid extract.

  • Solvent Evaporation: The solvent is evaporated from the filtrate under vacuum to obtain the crude extract.

  • Purification: The crude extract is then subjected to purification steps, such as column chromatography.

Protocol 3: Purification by Column Chromatography

This is a standard procedure for the isolation and purification of this compound from a crude extract.

  • Column Preparation: A glass column is packed with silica (B1680970) gel (e.g., 200-300 mesh) as the stationary phase, slurried in a non-polar solvent like hexane.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For dammarane derivatives, a common gradient is hexane-ethyl acetate (from 8:2 to 0:10).

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Isolation: Fractions containing the pure compound are combined, and the solvent is evaporated to yield the purified this compound. For higher purity (>98%), a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the extraction and purification of this compound and a key signaling pathway through which dammarane triterpenoids exert their anticancer effects.

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant Dried Plant Material extraction Extraction (e.g., UAE with Ethanol) plant->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation partitioning Liquid-Liquid Partitioning evaporation->partitioning chromatography Column Chromatography partitioning->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for extraction and purification.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome dammar Dammarane Triterpenoid bax Bax activation dammar->bax bcl2 Bcl-2 inhibition dammar->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

The Purified Powerhouse vs. The Raw Potential: A Comparative Efficacy Guide to Dammar-20(21)-en-3,24,25-triol and Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the decision between utilizing a purified plant-derived compound or a crude extract is a critical one, balancing the precision of a single molecule against the potential synergistic effects of a complex mixture. This guide provides a comparative overview of the efficacy of the isolated triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol, and crude extracts from plants in which it is found, such as Walsura robusta and species of the Shorea genus.

Data Presentation: A Side-by-Side Look at Efficacy

The following table summarizes the reported biological activities of this compound (and closely related dammarane (B1241002) triterpenoids) and crude extracts from Walsura robusta. It is important to note that these data are collated from separate studies and are not the result of direct head-to-head comparisons.

Biological ActivityTest SubstancePlant Source (for extract)Assay/ModelEfficacy Metric (e.g., IC50, MIC)Reference
Cytotoxicity 20(S)-Dammar-25(26)-ene-3β,12β,20-triol-Human colon cancer cells (HCT-8)IC₅₀: 31.6 μg/mL[1]
Anticancer Dammarane triterpenoid derivative (4c)-Human lung cancer cells (A549)IC₅₀: 1.07 ± 0.05 μM[2]
Antiviral This compound-Herpes Simplex Virus Type 1 (HSV-1)Significant reduction in viral replication in vitro[1]
Antibacterial Aqueous extractWalsura robustaGram-positive and some Gram-negative bacteriaWeak activity, MBCs > 25 mg/mL[3][4]
Antioxidant Phenolic glucosides (not the target dammarane)Walsura robustaDPPH radical scavengingIC₅₀: 51.5-86.6 μM[3][4]

Note: IC₅₀ (half maximal inhibitory concentration) and MBC (minimum bactericidal concentration) are measures of potency; a lower value indicates higher potency.

Experimental Protocols

This section details the generalized methodologies for the extraction, isolation, and biological evaluation of this compound and crude plant extracts.

Preparation of Crude Plant Extract

A common method for preparing a crude extract from a plant source like Walsura robusta involves the following steps:

  • Collection and Preparation of Plant Material: The relevant plant parts (e.g., bark, leaves) are collected, identified, and dried. The dried material is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Due to the polar nature of this compound, polar solvents like ethanol (B145695) or methanol (B129727) are often used. A typical procedure involves maceration or Soxhlet extraction of the plant powder with 95% ethanol at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours)[1].

  • Concentration: The solvent is then removed from the extract under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Fractionation (Optional): The crude extract may be further partitioned with immiscible solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.

Isolation and Purification of this compound

The isolation of the pure compound from the crude extract is a multi-step process:

  • Column Chromatography: The crude extract or a specific fraction is subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient elution system with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly employed to separate the different components of the extract[1].

  • Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Crystallization: The fractions containing the purified compound are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., chloroform-methanol) to obtain pure crystals of this compound[1].

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of both the crude extract and the purified compound is often assessed using the MTT assay:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-8) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the crude extract or the purified compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the substance that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a plausible signaling pathway for the anticancer effects of dammarane triterpenoids and a typical experimental workflow for their isolation and testing.

anticancer_pathway dammarane Dammarane Triterpenoid ros ↑ Reactive Oxygen Species (ROS) dammarane->ros pi3k_akt PI3K/Akt Pathway dammarane->pi3k_akt Inhibition mapk MAPK Pathway (JNK, p38) dammarane->mapk Activation nfkb NF-κB Pathway dammarane->nfkb Inhibition ros->mapk bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 proliferation ↓ Cell Proliferation pi3k_akt->proliferation cell_cycle_arrest Cell Cycle Arrest (G1 Phase) mapk->cell_cycle_arrest nfkb->proliferation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibition caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis apoptosis->proliferation cell_cycle_arrest->proliferation

Caption: Anticancer signaling pathway of dammarane triterpenoids.

experimental_workflow plant Plant Material (e.g., Walsura robusta) extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation bioassay_crude Biological Activity Testing (Crude) crude_extract->bioassay_crude fractions Fractions fractionation->fractions purification Crystallization fractions->purification pure_compound Pure Compound (this compound) purification->pure_compound bioassay_pure Biological Activity Testing (Pure) pure_compound->bioassay_pure comparison Efficacy Comparison bioassay_crude->comparison bioassay_pure->comparison

References

Safety Operating Guide

Prudent Disposal of Dammar-20(21)-en-3,24,25-triol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Dammar-20(21)-en-3,24,25-triol with appropriate personal protective equipment (PPE), including:

  • Safety Goggles: To protect against accidental eye contact.

  • Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin from potential contamination.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any fine particulates.

II. Quantitative Data Summary

There is a notable absence of specific quantitative data regarding the toxicity, environmental hazards, and recommended disposal concentrations for this compound in publicly available literature and safety data sheets. The table below summarizes the current data availability.

Data ParameterValueSource
Acute Toxicity (Oral, Dermal, Inhalation) Not availableN/A
Environmental Hazard Classification Not availableN/A
Recommended Exposure Limits (RELs) Not availableN/A
Permissible Exposure Limits (PELs) Not availableN/A

Given the lack of specific data, a cautious approach to disposal is warranted, assuming the compound to be non-hazardous until determined otherwise by institutional safety professionals.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of non-hazardous solid chemical waste in a laboratory setting.[1][2][3]

Step 1: Institutional EHS Consultation (Mandatory First Step)

Before proceeding with any disposal method, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. Provide them with all available information on this compound, including its name, chemical structure, and any known biological activities. The EHS office will provide definitive guidance based on local, state, and federal regulations and will determine the appropriate waste stream for this compound.

Step 2: Waste Characterization

In the absence of a specific Safety Data Sheet (SDS), and based on the general characteristics of dammarane (B1241002) triterpenoids, this compound is likely to be classified as a non-hazardous solid waste. However, this should be confirmed with your EHS office. Some dammarane-type triterpenoids have shown cytotoxic activity in research settings, but this does not automatically classify them as hazardous waste for disposal purposes without established regulatory limits.

Step 3: Packaging for Disposal

If deemed non-hazardous by your EHS office and suitable for solid waste disposal, follow these packaging guidelines:

  • Primary Container: Place the solid this compound in a clean, dry, and chemically compatible container. A screw-cap vial or a securely sealed bag is recommended.

  • Labeling: Clearly label the container with the full chemical name: "this compound". Add the phrase "Non-hazardous solid waste for disposal" as directed by your EHS office.

  • Secondary Containment: Place the labeled primary container into a larger, durable, and sealed outer container, such as a sturdy cardboard box or a designated solid waste drum. This is particularly important to prevent accidental spills and exposure to custodial staff.[1]

Step 4: Final Disposal

Follow the specific instructions provided by your EHS office for the final disposal of the packaged waste. General procedures for non-hazardous solid laboratory waste often include:

  • Direct Disposal in Designated Dumpsters: Many institutions require that non-hazardous solid chemical waste be placed directly into an outdoor dumpster to avoid handling by custodial staff who may not be trained in chemical safety.[1]

  • Scheduled Waste Pickup: Your EHS office may have a scheduled pickup for non-hazardous laboratory waste.

Important Note: Do not dispose of this compound in regular laboratory trash cans that are emptied by custodial staff.[1]

IV. Experimental Protocols Cited

This disposal guidance is based on established best practices for laboratory safety and waste management rather than specific experimental protocols for the disposal of this compound. The core principle is adherence to the waste disposal hierarchy: minimize, reuse, recycle, and then dispose of safely and legally.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs ehs_provides_guidance EHS Provides Specific Disposal Instructions consult_ehs->ehs_provides_guidance follow_ehs Follow EHS Instructions for Hazardous or Special Waste ehs_provides_guidance->follow_ehs Is it hazardous? non_hazardous_path EHS Classifies as Non-Hazardous Solid Waste ehs_provides_guidance->non_hazardous_path Is it non-hazardous? end End: Safe and Compliant Disposal follow_ehs->end package Package Securely: - Primary sealed container - Labeled with chemical name - Secondary containment non_hazardous_path->package Yes dispose Dispose as per EHS direction (e.g., direct to dumpster, scheduled pickup) package->dispose dispose->end

Caption: Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.